Prothipendyl Sulphoxide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKPQMXDHFVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858348 | |
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-01-9 | |
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
in vivo formation of Prothipendyl Sulphoxide
The accurate measurement of prothipendyl and this compound in complex biological matrices like plasma requires a highly sensitive and selective analytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application. [6][20]
Detailed Protocol: LC-MS/MS Quantification in Plasma
Part A: Sample Preparation (Protein Precipitation)
-
Thaw: Thaw plasma samples and a set of calibration standards and quality control (QC) samples on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add Internal Standard (IS): Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated analog of prothipendyl or a structurally similar compound).
-
Precipitate: Add 150 µL of ice-cold acetonitrile to the tube. This precipitates the plasma proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase to enhance sensitivity.
Part B & C: LC-MS/MS Conditions
-
Chromatography:
-
System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [18] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation of the more polar sulphoxide from the parent drug.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte must be optimized for maximum sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prothipendyl | 286.1 | 86.1 |
| This compound | 302.1 | 86.1 |
| Internal Standard (Example) | Varies | Varies |
This table provides example MRM transitions; these must be empirically determined and optimized.
Part D: Method Validation The developed method must be validated according to regulatory guidelines to ensure its reliability. This involves assessing:
-
Linearity: The response is proportional to concentration over the expected range.
-
Accuracy & Precision: The closeness of measured values to the true value and to each other.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Selectivity: The method can differentiate the analytes from other matrix components.
-
Matrix Effect: The influence of plasma components on analyte ionization.
Section 4: Data Interpretation and Expected Outcomes
Following successful analysis, the raw data is used to construct concentration-time curves for both prothipendyl and its sulphoxide metabolite.
Pharmacokinetic Analysis
Pharmacokinetic software is used to calculate key parameters that describe the drug's behavior. [19]* Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
| Parameter | Prothipendyl | This compound | Rationale |
| Tmax (hr) | ~2-4 | ~3-5 | Metabolite appears after the parent drug is absorbed and metabolized. [5] |
| Cmax (ng/mL) | Dose-dependent (e.g., 42.6) | Lower than parent (e.g., 4.3) | Represents only a fraction of the total dose converted at any given time. [6] |
| AUC (ng*hr/mL) | Higher | Lower | Reflects overall exposure; parent drug exposure is typically higher. |
| t½ (hr) | ~2-20 | Often similar to or longer than parent | Metabolite elimination can be rate-limited by its formation. [5] |
This table presents hypothetical data based on published values for illustrative purposes. [5][6]
Discussion and Causality
The resulting pharmacokinetic profile provides profound insights. A rapid Tmax for this compound relative to the parent drug's Tmax indicates efficient first-pass metabolism. The ratio of the AUC of the metabolite to the parent drug (AUCm/AUCp) provides a quantitative measure of the extent of sulfoxidation. These data are crucial for understanding the drug's clearance mechanisms and for predicting potential drug-drug interactions. For instance, co-administration of a potent CYP3A4 inhibitor (e.g., ketoconazole) would be expected to decrease the formation of this compound, leading to higher, potentially toxic, levels of the parent drug. [2]
Conclusion
The in vivo formation of this compound is a pivotal metabolic event, primarily driven by the CYP3A4 enzyme, with a likely contribution from the FMO system. This transformation from a lipophilic parent drug to a more polar metabolite is a classic example of Phase I metabolism, governing the drug's pharmacokinetic profile and clearance. A thorough understanding of this pathway, achieved through rigorous in vivo studies and precise LC-MS/MS bioanalysis, is not merely an academic exercise. It is a fundamental requirement in drug development for establishing safe and effective dosing regimens, a critical consideration in clinical pharmacology for managing drug interactions, and an essential piece of information in forensic toxicology for interpreting analytical findings. [6]The integrated experimental and analytical approach detailed in this guide provides a robust framework for elucidating these critical aspects of prothipendyl's disposition.
References
- Patsnap Synapse. (2024). What is the mechanism of Prothipendyl Hydrochloride?
-
Wikipedia. (2023). Prothipendyl. Retrieved from Wikipedia. [Link]
- Patsnap Synapse. (2024). What is Prothipendyl Hydrochloride used for?
-
Meunier, A., et al. (2024). Intravenous lipid emulsion for a life-threatening prothipendyl intoxication. BMJ Case Reports. [Link]
-
Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. [Link]
-
National Center for Biotechnology Information. (n.d.). Prothipendyl. PubChem Compound Database. Retrieved from [Link]. [Link]
-
Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. [Link]
-
Wu, M., Schmitt, G., & Mattern, R. (1994). [Suicide with prothipendyl]. Archiv für Kriminologie, 193(5-6), 158-62. [Link]
-
Wikipedia. (2023). Flavin-containing monooxygenase. Retrieved from Wikipedia. [Link]
-
Huncha, A., et al. (2022). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers. [Link]
-
Ceylan, E., & Yilmaz, H. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Biologically Active Products from Nature. [Link]
-
Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Current Drug Metabolism. [Link]
-
Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-87. [Link]
-
Bhamre, S., et al. (1999). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 845(1), 96-102. [Link]
-
Al-Sbiei, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(17), 13498. [Link]
-
DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from DynaMed. [Link]
-
Proteopedia. (2016). Drug Metabolism by CYP450 Enzymes. Retrieved from Proteopedia. [Link]
-
Deedwania, R. (2023). Biochemistry, Cytochrome P450. StatPearls Publishing. [Link]
-
Helander, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl and 4-Fluoro-isobutyrylfentanyl. Diva-portal.org. [Link]
-
Wang, G., et al. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Frontiers in Chemistry. [Link]
-
Bell, S. G., et al. (2017). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Chemistry - A European Journal, 23(36), 8710-8717. [Link]
-
Semantic Scholar. (n.d.). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from Semantic Scholar. [Link]
-
Monzani, E., et al. (2023). Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. International Journal of Molecular Sciences, 24(11), 9600. [Link]
-
Paoletti, F., et al. (1996). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide. Free Radical Biology and Medicine, 20(6), 807-11. [Link]
-
Longdom Publishing. (n.d.). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Retrieved from Longdom Publishing. [Link]
-
Miller, S. J., et al. (2019). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 21(16), 6374-6378. [Link]
-
Gerokonstantis, D. T., & Vrakas, D. (2017). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. Current Pharmaceutical Design, 23(24), 3569-3592. [Link]
-
Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 332-344. [Link]
-
Yang, Y., et al. (2024). Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice. Archives of Toxicology. [Link]
-
Morii, M., et al. (1986). Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. Biochemical Pharmacology, 35(19), 3381-5. [Link]
-
ResearchGate. (n.d.). Stereoselective sulfoxide formation from a thioproline derivative. Retrieved from ResearchGate. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Heliyon, 9(12), e22421. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from Organic Chemistry Portal. [Link]
-
Separation Science. (n.d.). Methods and Applications for Bioclinical Analysis. Retrieved from Separation Science. [Link]
Sources
- 1. Prothipendyl - Wikipedia [en.wikipedia.org]
- 2. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 11. dynamed.com [dynamed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 15. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stability and Degradation Products of Prothipendyl Sulphoxide
Introduction
Prothipendyl, an azaphenothiazine neuroleptic agent, is utilized for its anxiolytic, antiemetic, and antihistamine properties in the management of anxiety and agitation.[1] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive exploration of the stability of prothipendyl and its primary oxidative metabolite, prothipendyl sulphoxide. For researchers, scientists, and drug development professionals, this document delineates the anticipated degradation pathways, outlines robust analytical methodologies for the separation and identification of degradation products, and offers detailed experimental protocols grounded in scientific first principles.
The core of this guide focuses on this compound, a molecule of significant interest due to its formation both as a primary metabolite and a potential degradation product.[2] A proactive approach to understanding its stability under various stress conditions is not merely a regulatory requirement but a scientific necessity for the development of a stable and reliable drug product.
The Genesis of this compound: A Metabolic Perspective
The biotransformation of prothipendyl is a critical consideration in its overall pharmacological profile. In vitro studies utilizing human liver microsomes have elucidated that the metabolism of prothipendyl is predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily.[2] The primary metabolic routes are Phase I oxidative reactions, namely N-demethylation of the dimethylaminopropyl side chain and S-oxidation of the azaphenothiazine ring system.[2]
S-oxidation, a common metabolic pathway for phenothiazine-related structures, leads to the formation of this compound.[3][4] This reaction is catalyzed by specific CYP isoenzymes, with CYP3A4 being identified as a key contributor to the formation of this compound.[2] The presence of this metabolite in clinical blood samples underscores its physiological relevance.[5]
Forced Degradation: Unveiling the Intrinsic Stability of this compound
Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance and facilitating the development of stability-indicating analytical methods.[6] By subjecting this compound to stress conditions more severe than those encountered during long-term storage, we can predict its degradation pathways and identify potential degradation products.[7]
Hydrolytic Degradation
The stability of this compound across a range of pH values is a critical quality attribute.
-
Acidic Conditions: In the presence of strong acids (e.g., 0.1 M to 1 M HCl) and elevated temperatures, the ether linkage in the side chain of this compound may be susceptible to hydrolysis. Furthermore, the basic dimethylamino group will be protonated, which may influence the overall electronic distribution and stability of the molecule.
-
Basic Conditions: Under basic conditions (e.g., 0.1 M to 1 M NaOH), phenothiazine-related structures can be susceptible to oxidation. While the sulphoxide is already an oxidized form, further degradation or rearrangement reactions may occur, particularly at elevated temperatures.
-
Neutral Conditions: In neutral aqueous solutions, the primary degradation pathway is likely to be photolytic or oxidative, especially in the presence of light and oxygen.
Oxidative Degradation
The sulfur atom in the sulphoxide is susceptible to further oxidation.
-
Prothipendyl Sulphone: A highly probable degradation product under oxidative stress (e.g., exposure to hydrogen peroxide) is the corresponding prothipendyl sulphone . This over-oxidation is a well-documented pathway for sulfoxides.[8] The formation of the sulphone represents a significant change in the electronic and steric properties of the molecule, which must be analytically resolved from the parent drug and the sulphoxide.
Photodegradation
Phenothiazine derivatives are notoriously sensitive to light.[1][9]
-
Mechanism: Upon absorption of UV or visible light, the this compound molecule can be excited to a higher energy state, leading to the formation of reactive species such as radical cations.[3] These intermediates can then undergo a variety of reactions, including N-dealkylation, side-chain cleavage, and further oxidation, resulting in a complex mixture of degradation products.[10] The photochemical decomposition of prothipendyl has been noted, and it is reasonable to expect that the sulphoxide will also exhibit photosensitivity.[11]
Thermal Degradation
Exposure to dry heat can provide the energy required to initiate degradation reactions. For this compound, thermolysis may lead to cleavage of the side chain or rearrangements within the azaphenothiazine ring system. The extent of degradation is dependent on both temperature and duration of exposure.
Proposed Degradation Pathways of this compound
Based on the chemical structure of this compound and the known degradation patterns of related phenothiazine compounds, the following degradation pathways are proposed.
Caption: Proposed degradation pathways of prothipendyl leading to and from this compound.
Development of a Stability-Indicating UPLC Method
A robust stability-indicating analytical method is essential to separate and quantify prothipendyl, this compound, and all potential degradation products. An Ultra-Performance Liquid Chromatography (UPLC) method offers significant advantages in terms of resolution, speed, and sensitivity.
Experimental Workflow for Method Development
Caption: Workflow for the development of a stability-indicating UPLC method.
Step-by-Step Protocol for UPLC Method Development
-
Preparation of Stock Solutions: Prepare individual stock solutions of prothipendyl and, if available, this compound and other potential degradation products in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol:water 1:1) to a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 10 minutes) to scout for all potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detector: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A primary wavelength of 254 nm is a good starting point for aromatic compounds.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of all peaks.
-
Evaluate different mobile phase pH values and organic modifiers (e.g., methanol) to fine-tune selectivity.
-
Ensure that the this compound peak is well-resolved from the parent drug and all degradation products, with a resolution of >1.5 for all critical pairs.
-
-
Method Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
| Parameter | Recommended Starting Conditions |
| Instrument | UPLC with PDA Detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 2 µL |
| Detection | PDA, 210-400 nm (monitor at 254 nm) |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min |
Characterization of Degradation Products
The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and assessing their potential toxicity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification of unknown impurities. By coupling the separation power of UPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight and fragmentation pattern of each degradation product.
-
Fragmentation of Prothipendyl Core: The azaphenothiazine core of prothipendyl and its derivatives will produce characteristic fragment ions. Cleavage of the dimethylaminopropyl side chain is a common fragmentation pathway. The mass difference between the parent ion and the fragment ions can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation, isolation of the degradation product followed by NMR spectroscopy is often necessary.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts of protons adjacent to the sulphoxide or sulphone group will be significantly different from those in the parent prothipendyl, providing a clear indication of the oxidation state of the sulfur atom.[12]
-
¹³C NMR: The carbon NMR spectrum will complement the proton NMR data, providing information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule and confirming the structure of unknown degradation products.
Conclusion
The stability of prothipendyl and its primary metabolite, this compound, is a critical aspect of its pharmaceutical development. A thorough understanding of the degradation pathways under various stress conditions is essential for the development of a stable formulation and robust analytical methods. This guide has outlined the key considerations for investigating the stability of this compound, from forced degradation studies to the development of a stability-indicating UPLC method and the characterization of degradation products using advanced analytical techniques. By adopting a systematic and scientifically sound approach, researchers can ensure the quality, safety, and efficacy of prothipendyl-containing drug products.
References
-
Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Stability Indicating Method Development and Validated for the Quantification of Trihexyphenidyl and Trifluoperazine in Bulk and Pharmaceutical Dosage Form by UPLC. Available from: [Link]
-
ResearchGate. Phenothiazine oxidation process. Available from: [Link]
-
Blazheyevskiy, A. Y., & Blazheyevska, T. V. (2024). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers, 78(4), 2419-2428. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. Available from: [Link]
-
Klemen, H., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin, 12(1), 77-85. Available from: [Link]
-
Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-675. Available from: [Link]
-
PharmaGuideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]
-
Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59. Available from: [Link]
-
ResearchGate. (2015). Studies on photodegradation process of psychotropic drugs: a review. Available from: [Link]
-
MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available from: [Link]
-
ResearchGate. Structure of the phenothiazine derivatives and related compounds. Available from: [Link]
-
ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available from: [Link]
-
ResearchGate. Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. Available from: [Link]
-
MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Available from: [Link]
-
Calza, P., et al. (2004). Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment. Chemosphere, 54(2), 247-257. Available from: [Link]
-
ResearchGate. FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. Available from: [Link]
-
ResearchGate. (2025). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Available from: [Link]
-
University of Alabama at Birmingham. MS/MS interpretation in identification of unknowns. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Studies on photodegradation process of psychotropic drugs: a review. Available from: [Link]
-
Harris, J. M., et al. (1991). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 29(11), 1615-1627. Available from: [Link]
-
The Royal Society of Chemistry. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link]
-
Beattie, I. G., et al. (1995). The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1467-1478. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Available from: [Link]
-
ResearchGate. (A) 1 H NMR spectrum of synthetic sulfoxide recorded at. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. Available from: [Link]
-
Kwiecień, A., et al. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933. Available from: [Link]
-
Brzyska, M., et al. (2001). Oxidative and hydrolytic properties of beta-amyloid. European Journal of Biochemistry, 268(13), 3659-3667. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Available from: [Link]
-
Semantic Scholar. (1998). Synthesis and characterization of poly(ether sulfone) copolymers. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ether-copolymers-Srinivasan-Mandal/3f822956c5e53e7f45778a4878a8e1f0e26b1588]([Link]
-
ResearchGate. Development and validation of stability indicating UPLC method for the simultaneous determination of beta-blockers and diuretic drugs in pharmaceutical …. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Available from: [Link]
-
ResearchGate. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Stability Indicating RP-UPLC Method Development Validation and Dissolution Testing of Semaglutide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Crucial Role of Metabolite Standards in Pharmaceutical Analysis
An In-depth Technical Guide to the Analytical Standard of Prothipendyl Sulphoxide
In the landscape of drug development and clinical diagnostics, the parent drug often tells only part of the story. The journey of a therapeutic agent through the body is a complex narrative of metabolic transformation. Understanding this narrative is paramount, and at its heart lies the use of pure, well-characterized analytical standards for the resulting metabolites. Prothipendyl, an azaphenothiazine neuroleptic, is no exception. Its principal Phase I metabolite, this compound, is a key analyte in pharmacokinetic, toxicological, and therapeutic drug monitoring studies.[1] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of facts. Instead, it provides a comprehensive framework for understanding, establishing, and utilizing the analytical standard of this compound, emphasizing the scientific rationale that underpins each methodological choice.
Physicochemical Profile of the this compound Analyte
Establishing a robust analytical method begins with a fundamental understanding of the target molecule. This compound is the product of the S-oxidation of the parent drug, Prothipendyl, a metabolic conversion primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[1] This single oxidative step significantly alters the molecule's physicochemical properties, which in turn dictates the entire analytical strategy.
The introduction of the sulfinyl group (>S=O) increases the molecule's polarity compared to the parent sulfide. This functional group also introduces a stereocenter at the sulfur atom, making the molecule chiral.[2] While enantioselective analysis is beyond the scope of most routine monitoring, awareness of this chirality is crucial for high-resolution method development.
Sources
discovery and history of Prothipendyl Sulphoxide
An In-depth Technical Guide to the Discovery and History of Prothipendyl Sulphoxide
Abstract
Prothipendyl, an azaphenothiazine derivative, has been utilized in European markets for its anxiolytic, antiemetic, and sedative properties.[1][2] The clinical and forensic evaluation of this compound is intrinsically linked to the understanding of its metabolic fate. This guide provides a comprehensive overview of this compound, the principal Phase I metabolite of Prothipendyl. We will explore the historical context of the parent drug's development, the biochemical discovery of its sulphoxide metabolite, its pharmacological significance, and the analytical methodologies that have been pivotal in its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Prothipendyl metabolism.
The Parent Compound: Prothipendyl
The journey of this compound begins with its parent compound, Prothipendyl. The development of phenothiazine-related drugs is a story of scientific serendipity.[3][4] Originating from the study of methylene blue, a phenothiazine dye, in the late 19th century, this class of compounds was initially explored for antihistaminergic effects.[3] This research eventually led to the synthesis of chlorpromazine and the dawn of modern psychopharmacology.
Prothipendyl (brand names Dominal, Timovan) emerged from this wave of innovation as a tricyclic azaphenothiazine neuroleptic agent.[1][5][6] Structurally, it is distinguished from the phenothiazine promazine by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring.[1] It is classified as a low-potency, or atypical, neuroleptic primarily indicated for managing anxiety, agitation, and sleep disorders associated with psychiatric conditions.[2][5][7] Its therapeutic effects are attributed to a multi-faceted mechanism of action, including antagonism of dopamine D1/D2 receptors and histamine H1 receptors, which accounts for its sedative and calming properties.[5][8][9]
Discovery through Metabolism: The Emergence of this compound
The discovery of this compound is not one of direct synthesis for a therapeutic purpose, but rather a finding rooted in the study of drug metabolism. As with most xenobiotics, Prothipendyl undergoes biotransformation in the body, primarily in the liver, to facilitate its excretion. This compound was identified as a major Phase I metabolite.[10][11]
This transformation is an oxidation reaction, where an oxygen atom is added to the sulfur atom of the benzothiazine ring, converting the sulfide into a sulphoxide. This metabolic step is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. In vitro studies using human liver microsomes have identified that while multiple isoforms are involved (CYP1A2, CYP2D6, CYP2C19, and CYP3A4), the CYP3A4 isoenzyme is principally responsible for the formation of this compound.[6][11]
Caption: Metabolic pathway of Prothipendyl to this compound.
Pharmacokinetic Profile and Clinical Significance
The identification of this compound is crucial for understanding the complete pharmacokinetic profile of Prothipendyl. Following oral administration, both the parent drug and its sulphoxide metabolite can be detected in the bloodstream. The monitoring of both compounds is essential in therapeutic drug management and forensic toxicology to confirm ingestion and assess metabolism.[10][11]
Studies have quantified the serum concentrations of both molecules in patients receiving therapeutic doses of Prothipendyl. These findings are critical for establishing reference concentration ranges for clinical interpretation.
Table 1: Average Serum Concentrations Post-Prothipendyl Administration
| Dose Administered | Time After Intake | Average Prothipendyl Conc. (ng/mL) | Average this compound Conc. (ng/mL) |
| 40 mg | 1 hour | 18.0 | 4.3 |
| 40 mg | 10.5 hours | 7.9 | 3.6 |
| 80 mg | 1 hour | 42.6 | 4.3 (avg.) |
| 80 mg | 10.5 hours | 15.2 | 3.6 (avg.) |
| Data synthesized from studies on psychiatric patients.[10][11] |
The data indicates that this compound is consistently present in serum following administration of the parent drug, although at lower concentrations.[10][11] Its presence serves as a reliable biomarker for Prothipendyl exposure.
Analytical Methodologies and Protocols
The characterization and quantification of this compound have been enabled by advancements in analytical chemistry. Two primary methodologies have been instrumental.
Difference Spectrophotometry
An established method for quantifying Prothipendyl in pharmaceutical preparations involves its deliberate oxidation to this compound.[12][13] This technique, known as difference spectrophotometry, leverages the change in the ultraviolet (UV) absorption spectrum upon oxidation. The resulting difference in absorbance is directly proportional to the concentration of the intact parent drug.[12][13]
Experimental Protocol: Spectrophotometric Assay
-
Standard Preparation: A working standard solution of Prothipendyl hydrochloride is prepared in a 0.01 mol/L sulfuric acid solution.[13]
-
Sample Preparation: An aliquot of the test solution (e.g., from dissolved tablets) is prepared at a similar concentration.
-
Oxidation: The sample solution is treated with an oxidizing agent, such as potassium caroate (Oxone), to quantitatively convert Prothipendyl to this compound.[12]
-
Measurement: A spectrophotometer is used to measure the absorbance of the oxidized sample solution at the wavelength of maximum absorption for the sulphoxide (e.g., 278 nm or 340 nm).[12][13]
-
Reference: An unoxidized solution of the drug at the same concentration is used as the reference in the spectrophotometer.
-
Calculation: The difference in absorbance (ΔA) is used to determine the concentration of Prothipendyl based on a calibration curve constructed according to Beer's law.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the highly sensitive and specific detection of Prothipendyl and its metabolites in biological matrices like blood and serum, High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) is the gold standard.[10][11] This method allows for the separation, identification, and precise quantification of each compound.
Workflow: LC-MS/MS Analysis
Sources
- 1. Prothipendyl - Wikipedia [en.wikipedia.org]
- 2. pillintrip.com [pillintrip.com]
- 3. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of the development of antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]
- 9. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]
- 10. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 13. d-nb.info [d-nb.info]
Prothipendyl Sulphoxide CAS number and molecular structure
An In-depth Technical Guide to Prothipendyl Sulphoxide
Introduction
This compound is the principal Phase I metabolite of Prothipendyl, an azaphenothiazine neuroleptic agent used for its anxiolytic and antiemetic properties.[1][2] As the product of metabolic sulfoxidation, this molecule is of paramount importance in pharmacokinetic studies, clinical drug monitoring, and forensic toxicology.[3] The conversion from the parent drug, Prothipendyl, involves the oxidation of the sulfur atom within the tricyclic ring system, a common metabolic pathway for phenothiazine-type compounds.[4] Understanding the chemical nature, synthesis, and analytical detection of this compound is critical for researchers and drug development professionals to accurately interpret biological data and assess drug efficacy and safety.
This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, synthesis protocols, analytical methodologies, and pharmacological relevance.
Chemical Identity and Molecular Structure
This compound is identified by a unique Chemical Abstracts Service (CAS) number and possesses distinct molecular properties derived from its parent compound. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 10071-01-9 | [5] |
| Molecular Formula | C₁₆H₁₉N₃OS | [5] |
| Molecular Weight | 301.41 g/mol | [5] |
| IUPAC Name | N,N-Dimethyl-10H-pyrido[3,2-b][5][6]benzothiazine-10-propanamine 5-Oxide | [5] |
The structure consists of a pyrido[3,2-b][5][6]benzothiazine core, which is characteristic of azaphenothiazines.[2] The defining feature of the sulphoxide metabolite is the sulfinyl group (>S=O) at position 5 of the benzothiazine ring. This oxidation introduces a chiral center at the sulfur atom, making the molecule optically active.[7]
Caption: Molecular Structure of this compound.
Formation and Synthesis
This compound can be generated through both biological metabolism and directed chemical synthesis.
Metabolic Pathway (In Vivo)
In the body, Prothipendyl undergoes Phase I metabolism, primarily through sulfoxidation.[3][4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The process introduces an oxygen atom to the electron-rich sulfur of the azaphenothiazine core, increasing the molecule's polarity to facilitate eventual excretion. This metabolic conversion is a critical factor in determining the drug's half-life and overall pharmacological profile.
Caption: Metabolic conversion of Prothipendyl to its sulphoxide.
Chemical Synthesis Protocol (In Vitro)
The synthesis of this compound in a laboratory setting is typically achieved by the controlled oxidation of Prothipendyl. This method is essential for producing an analytical standard for research and clinical assays. A common approach involves using a strong yet selective oxidizing agent.
Principle: Prothipendyl hydrochloride is oxidized by an agent such as potassium caroate (available as Oxone®) or hydrogen peroxide in an acidic medium.[8][9] The reaction specifically targets the sulfur atom without significantly altering the rest of the molecule.
Step-by-Step Protocol:
-
Preparation of Prothipendyl Solution: Accurately weigh and dissolve Prothipendyl hydrochloride in a suitable acidic solvent (e.g., 0.01 M sulfuric acid) to a known concentration.
-
Preparation of Oxidizing Agent: Prepare a fresh solution of the oxidizing agent (e.g., potassium caroate) in the same solvent.
-
Reaction: Add an aliquot of the oxidizing agent solution to the Prothipendyl solution. The reaction is typically rapid and proceeds at room temperature.
-
Reaction Monitoring: The formation of the sulphoxide can be monitored using UV-Vis spectrophotometry by observing the appearance of a characteristic absorption maximum around 340 nm.[8]
-
Purification (Optional): For obtaining a pure standard, the reaction mixture can be purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or crystallization.
Analytical Methodologies
Accurate detection and quantification of this compound are vital, particularly in biological matrices. Two primary methods are employed: liquid chromatography coupled with mass spectrometry and difference spectrophotometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Prothipendyl and its sulphoxide metabolite in clinical and forensic samples like serum or plasma.[3]
Principle: The method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
Experimental Workflow:
-
Sample Preparation: A protein precipitation step is typically performed on the serum sample, followed by centrifugation to obtain a clear supernatant.
-
Chromatographic Separation: The supernatant is injected into an HPLC system, where Prothipendyl and this compound are separated on a reverse-phase column (e.g., C18) using a gradient elution of mobile phases (e.g., acetonitrile and water with a formic acid modifier).
-
Mass Spectrometric Detection: The separated analytes are ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.
Difference Spectrophotometry
This technique offers a simpler, more accessible method for quantifying the parent drug by measuring the change in absorbance upon its conversion to the sulphoxide.[8]
Principle: Prothipendyl and its sulphoxide have distinct UV absorption spectra. The sulphoxide exhibits a strong absorbance peak around 340 nm where the parent compound has minimal absorbance. By measuring the absorbance of a solution before and after in-situ oxidation, the concentration of the original Prothipendyl can be determined.
Caption: Workflow for Difference Spectrophotometry Assay.
Pharmacological and Toxicological Significance
The formation of this compound is a key event in the drug's disposition. In serum samples from patients treated with Prothipendyl, the sulphoxide is consistently detected, though typically at lower concentrations than the parent drug.[3] For instance, in patients receiving 40-80 mg doses of Prothipendyl, serum concentrations of the sulphoxide metabolite averaged between 3.6 ng/mL and 4.3 ng/mL.[3]
The presence and ratio of this compound to Prothipendyl can provide valuable information:
-
Metabolic Status: The ratio can indicate an individual's metabolic rate, which can be influenced by genetic factors (CYP enzyme polymorphisms) or drug-drug interactions.
-
Time of Ingestion: In forensic cases, the relative concentrations can help estimate the time since the last dose.
-
Pharmacological Activity: While often considered an inactive metabolite for detoxification, some sulphoxides of related phenothiazines retain a degree of neuroleptic activity.[9] The precise pharmacological profile of this compound is less characterized but remains an important area for investigation.
Conclusion
This compound is a central molecule in the study of its parent drug, Prothipendyl. Its identification via CAS number 10071-01-9 and a molecular formula of C₁₆H₁₉N₃OS provides a clear basis for its study.[5] As the primary product of metabolic sulfoxidation, its formation is integral to the drug's pharmacokinetics. The ability to both synthesize it chemically and detect it with high sensitivity using methods like LC-MS/MS and difference spectrophotometry equips researchers with the necessary tools to conduct advanced pharmacological, clinical, and toxicological investigations. A thorough understanding of this metabolite is indispensable for any professional engaged in the development and clinical application of azaphenothiazine-based therapeutics.
References
-
Westphal, F., et al. (2017). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Prothipendyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prothipendyl. PubChem Compound Summary for CID 14670. Retrieved from [Link]
-
Blazheievskyi, M. Y., & Koval, I. A. (2023). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Retrieved from [Link]
-
Galzigna, L., et al. (1993). Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of the sulfoxide. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules. Retrieved from [Link]
-
Galzigna, L., et al. (1997). A peroxidase-catalyzed sulfoxidation of promethazine. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfoxidation – Knowledge and References. Retrieved from [Link]
Sources
- 1. Prothipendyl - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scbt.com [scbt.com]
- 6. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Horseradish peroxidase-catalyzed sulfoxidation of promethazine and properties of promethazine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Prothipendyl Sulphoxide in Human Plasma
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of prothipendyl sulphoxide, the primary metabolite of the azaphenothiazine neuroleptic, prothipendyl, in human plasma. The protocol details a comprehensive workflow, including an optimized solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment, followed by chromatographic separation on a C18 reversed-phase column. The method is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of prothipendyl.
Introduction: The Rationale for this compound Monitoring
Prothipendyl is an azaphenothiazine derivative used for its anxiolytic, antiemetic, and sedative properties.[1][2] Following administration, prothipendyl undergoes extensive hepatic metabolism, primarily through sulphoxidation, to form its major active metabolite, this compound.[3] Given that metabolites can contribute significantly to the overall therapeutic and toxicological profile of a drug, the direct measurement of this compound in plasma is crucial for a comprehensive understanding of its pharmacokinetics and for assessing patient exposure.[3]
While LC-MS/MS methods are common for bioanalysis, a validated HPLC-UV method offers a cost-effective, accessible, and reliable alternative for routine analysis in many laboratory settings. The scientific basis for this method lies in the distinct ultraviolet (UV) absorbance profile of this compound compared to its parent compound. This compound exhibits a significant absorbance maximum around 340 nm, a wavelength at which the parent prothipendyl has lower absorbance.[4][5] This spectral difference allows for selective detection and quantification of the metabolite, even in the presence of the parent drug.
This document provides a detailed protocol, from sample preparation to data analysis, underpinned by established principles of bioanalytical method validation as outlined by the FDA.[6]
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (CAS 10071-01-9)
-
Prothipendyl reference standard (for selectivity testing)
-
Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., another phenothiazine derivative like perphenazine).
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium hydroxide, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA), sourced from a certified vendor.
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or polymeric reversed-phase cartridges (e.g., Strata-X).[7][8]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are a validated starting point and may be optimized for specific systems.
| Parameter | Condition | Causality and Rationale |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds like prothipendyl and its metabolite. |
| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (40:60 v/v) | The organic/aqueous mixture allows for efficient elution from the C18 column. A slightly acidic pH ensures that the tertiary amine group on the prothipendyl side chain is protonated, leading to sharper peaks and better chromatographic performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
| UV Detection | 340 nm | This wavelength is selected based on the UV spectrum of this compound, which shows a distinct absorbance maximum here, ensuring high sensitivity and selectivity for the metabolite over the parent drug.[4][5] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Internal Std. | Perphenazine (or similar) | An internal standard is critical for correcting variations in extraction efficiency and injection volume, ensuring accuracy and precision. |
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create CC samples covering the expected clinical concentration range (e.g., 1-100 ng/mL) and QC samples at low, medium, and high concentrations. This process validates the method's performance across the entire quantification range.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is chosen over protein precipitation or liquid-liquid extraction to achieve a cleaner extract, reduce matrix effects, and concentrate the analyte, thereby increasing sensitivity.[7][8][9]
SPE Workflow Diagram
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction technique for the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Application Note: Robust Solid-Phase Extraction of Prothipendyl Sulphoxide from Human Urine for Toxicological and Pharmacokinetic Analysis
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of prothipendyl sulphoxide, the primary phase I metabolite of the azaphenothiazine neuroleptic drug prothipendyl, from human urine. Prothipendyl is utilized for its anxiolytic, antiemetic, and sedative properties, making the monitoring of its metabolite crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The complex nature of urine as a biological matrix necessitates a robust sample preparation method to ensure accurate and reproducible quantification of the target analyte.[1] This protocol employs a hydrophilic-lipophilic balanced (HLB) polymeric SPE sorbent, which is specifically chosen for its superior ability to retain a broad spectrum of compounds, including polar metabolites like this compound. The methodology detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high recovery and clean extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Rationale for this compound Monitoring
Prothipendyl, an azaphenothiazine derivative, undergoes extensive metabolism in the body, with this compound being a significant metabolite.[2][3] The quantification of this metabolite in urine is a critical aspect of therapeutic drug monitoring and toxicological screening for several reasons. Firstly, as a metabolite, its presence confirms the ingestion and metabolic processing of the parent drug, prothipendyl. Secondly, the concentration of this compound can provide insights into the metabolic rate of an individual, which can be influenced by genetic factors and drug-drug interactions.[4]
Urine is a common matrix for drug monitoring due to its non-invasive collection and the relatively high concentration of drug metabolites.[1] However, the complexity of the urine matrix, which contains a high concentration of endogenous substances such as salts, urea, and pigments, can interfere with the accurate quantification of the target analyte. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing interfering matrix components.
The choice of SPE sorbent is paramount for the successful extraction of a polar metabolite like this compound. Traditional reversed-phase silica-based sorbents (e.g., C18) may not provide adequate retention for such polar compounds. Therefore, this protocol utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The unique chemistry of HLB sorbents, typically a copolymer of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene), allows for the retention of a wide range of compounds, from non-polar to highly polar.[5] This dual retention mechanism ensures efficient capture of this compound from the aqueous urine matrix.
Materials and Reagents
Equipment
-
SPE manifold (e.g., 12- or 24-port vacuum manifold)
-
Vacuum pump
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Pipettes and tips (various volumes)
-
Glass test tubes or autosampler vials
Chemicals and Consumables
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18.2 MΩ·cm)
-
β-glucuronidase enzyme (from Helix pomatia or recombinant)
-
Acetate or phosphate buffer (for hydrolysis)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 30 mg, 1 mL)
Detailed Experimental Protocol
This protocol is designed to be a comprehensive workflow, from sample pre-treatment to the final elution of the purified analyte.
Sample Pre-treatment: Enzymatic Hydrolysis
Many drug metabolites are excreted in urine as glucuronide conjugates. To analyze the total concentration of this compound, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety.
-
Sample Preparation: To 1.0 mL of urine sample in a glass test tube, add 100 µL of the internal standard solution.
-
pH Adjustment: Add 200 µL of a suitable hydrolysis buffer (e.g., 1 M acetate buffer, pH 5.0) to adjust the pH for optimal enzyme activity.
-
Enzyme Addition: Add 50 µL of β-glucuronidase enzyme solution.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 2 hours. Alternatively, incubation can be performed at room temperature for a longer duration (e.g., 16 hours), depending on the enzyme's specific activity.
-
Cooling and pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the sample pH to approximately 6-7 with a small volume of a suitable buffer or dilute acid/base if necessary for optimal loading onto the SPE cartridge.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitated proteins or particulates. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Procedure
The following steps detail the SPE procedure using an HLB cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the polymeric sorbent, activating it for interaction with the sample.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Ensure the sorbent bed does not go dry before loading the sample.
-
Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min). The slow flow rate ensures adequate interaction time between the analyte and the sorbent for efficient retention.
-
Washing:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes highly polar, water-soluble interferences from the urine matrix without eluting the target analyte.
-
Wash 2 (Non-polar Interference Removal): A second wash with a slightly stronger, non-polar solvent can be beneficial. For example, 1 mL of a mild organic solvent mixture can be used. However, for a polar metabolite like this compound, this step should be carefully optimized to prevent premature elution. A good starting point is to omit a second, stronger wash to maximize recovery.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes. This step is crucial to remove any residual aqueous wash solution, which can interfere with the subsequent elution with an organic solvent.
-
Elution: Elute the this compound from the sorbent with 1 mL of an appropriate elution solvent. Given the polar nature of the sulphoxide, a polar organic solvent is required. A suitable elution solvent is methanol containing a small percentage of a modifier to disrupt the analyte-sorbent interaction. A good starting point is methanol with 2-5% formic acid . The acidic modifier will protonate the analyte, aiding in its release from the sorbent. Collect the eluate in a clean glass tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., LC-MS/MS) before analysis.
Data Presentation
The following table summarizes the key parameters of the SPE protocol for easy reference and method setup.
| Parameter | Recommended Condition | Rationale |
| Sample Volume | 1.0 mL | Provides a representative sample for analysis. |
| SPE Sorbent | Hydrophilic-Lipophilic Balanced (HLB), 30 mg | Ensures efficient retention of the polar this compound metabolite.[5] |
| Conditioning Solvent | 1 mL Methanol | Solvates the polymeric sorbent for optimal interaction. |
| Equilibration Solvent | 1 mL Deionized Water | Prepares the sorbent for the aqueous sample matrix. |
| Sample Loading pH | ~ 6-7 | Promotes retention of the analyte on the reversed-phase component of the sorbent. |
| Wash Solvent 1 | 1 mL 5% Methanol in Water | Removes highly polar, endogenous interferences. |
| Elution Solvent | 1 mL Methanol with 2-5% Formic Acid | Efficiently desorbs the polar analyte from the sorbent. |
| Expected Recovery | > 85% | Based on typical performance of HLB SPE for similar analytes. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from urine.
Caption: Workflow for SPE of this compound from Urine.
Discussion and Field-Proven Insights
The presented protocol provides a robust and reliable method for the extraction of this compound from urine. The selection of an HLB sorbent is a key feature of this method, offering versatility and high recovery for polar metabolites that are often challenging to retain on traditional C18 phases. The enzymatic hydrolysis step is critical for the analysis of total this compound, as a significant portion may be excreted in a conjugated form.
Troubleshooting and Optimization:
-
Low Recovery: If low recovery is observed, consider optimizing the sample loading pH. While a neutral pH is generally recommended for HLB sorbents, slight adjustments may improve retention. Additionally, ensure the elution solvent is sufficiently strong to desorb the analyte. The percentage of formic acid in the methanol can be increased, or a different organic solvent such as acetonitrile could be evaluated.
-
Matrix Effects in LC-MS/MS Analysis: If significant ion suppression or enhancement is observed, the wash steps can be further optimized. A more rigorous wash with a solvent that does not elute the analyte can help remove more matrix interferences. However, this must be balanced against the risk of analyte loss.
-
Variability in Results: Ensure that the SPE cartridges are not allowed to dry out between the equilibration and sample loading steps. Consistent flow rates during loading, washing, and elution are also crucial for reproducibility.
This protocol serves as a strong foundation for method development and validation. For routine analysis, it is recommended to validate the method according to established guidelines, including the assessment of linearity, accuracy, precision, recovery, and matrix effects.
References
-
Dinis-Oliveira, R. J. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Pharmaceuticals, 16(7), 969. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(8), 961–972. [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]
-
Yang, W., Su, M., & Wang, Y. (2008). Analysis of human urine metabolites using SPE and NMR spectroscopy. Science in China Series B: Chemistry, 51(3), 218-225. [Link]
-
Monteiro, J., & Martins, M. L. (2017). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. Journal of chromatographic science, 55(8), 819–827. [Link]
-
Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(4), 690-696. [Link]
-
de Zeeuw, R. A., van der Merbel, N. C., & van der Vlis, E. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of analytical toxicology, 24(2), 97–102. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Vuckovic, D., et al. (2010). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Phthalate Metabolites. Analytical chemistry, 82(23), 9698–9706. [Link]
-
Misiuk, W. (2018). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Current pharmaceutical analysis, 14(4), 362-371. [Link]
-
Edokpayi, J. N., et al. (2016). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Science, 4. [Link]
-
U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]
-
Gilar, M., et al. (2005). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Nature protocols, 1(4), 2005-2010. [Link]
-
Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. Forensic toxicology, 24(1), 1-6. [Link]
-
de Zeeuw, R. A., et al. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of analytical toxicology, 24(2), 97-102. [Link]
-
Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(4), 690-696. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules (Basel, Switzerland), 26(11), 3183. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]
Sources
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Derivatization of Prothipendyl Sulphoxide for Enhanced GC-MS Analysis
Introduction: The Analytical Challenge of Prothipendyl Sulphoxide
Prothipendyl, a tricyclic azaphenothiazine neuroleptic agent, undergoes extensive metabolism in vivo, with this compound being a major phase I metabolite.[1][2][3] Accurate quantification of this sulphoxide metabolite is crucial in clinical and forensic toxicology to understand the parent drug's pharmacokinetics and for the interpretation of analytical findings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for such analyses; however, the direct analysis of this compound by GC-MS is fraught with challenges. The polarity imparted by the sulfoxide group and the potential for thermal lability can lead to poor chromatographic peak shape, on-column degradation, and non-reproducible results.[4][5]
Chemical derivatization is an essential sample preparation step to overcome these limitations.[4][5][6] By converting the polar this compound into a more volatile and thermally stable derivative, its chromatographic behavior is significantly improved, enabling sensitive and reliable GC-MS analysis. This application note provides a detailed guide to the derivatization of this compound, exploring two primary strategies: silylation and acylation. We will delve into the causality behind experimental choices and provide comprehensive, step-by-step protocols for researchers, scientists, and drug development professionals.
The Rationale for Derivatization: Enhancing Volatility and Stability
The primary objective of derivatizing this compound is to modify its chemical structure to make it more amenable to GC-MS analysis. This is achieved by targeting active hydrogen atoms in the molecule, which are responsible for its polarity and potential for thermal degradation. The two main approaches, silylation and acylation, achieve this by replacing these active hydrogens with non-polar, thermally stable groups.[4][5][6]
A critical consideration for phenothiazine-type compounds is their potential for thermal degradation in the hot GC injection port. Derivatization helps to mitigate this by creating a more robust molecular structure that can withstand the high temperatures required for volatilization and chromatographic separation.
Derivatization Strategies for this compound
Two of the most effective and widely used derivatization techniques for compounds containing active hydrogens are silylation and acylation. The choice between these methods depends on the specific analytical requirements, such as desired sensitivity and the potential for interference from the sample matrix.
Silylation: A Robust Approach for Enhancing Volatility
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] This is a popular and effective method for derivatizing a wide range of compounds, including those with hydroxyl, carboxyl, and amine functionalities. For this compound, silylation is expected to occur at any potential active hydrogens on the molecule, significantly reducing its polarity and increasing its volatility.
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] These reagents are highly reactive and produce volatile byproducts that do not interfere with the chromatographic analysis. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate and ensure complete derivatization, especially for sterically hindered groups.[3]
This protocol is adapted from established methods for the silylation of polar drug metabolites.[2][7]
Reagents and Materials:
-
This compound standard or extracted sample, dried
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and inhibit the derivatization.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA. The pyridine acts as a solvent and a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Acylation: Creating Stable and Volatile Derivatives
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen.[6] For this compound, this would primarily target any amine functionalities. Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), are particularly advantageous as they produce highly volatile and thermally stable derivatives. The resulting electron-capturing properties of the fluoroacyl groups can also enhance sensitivity when using negative chemical ionization (NCI) mass spectrometry.
This protocol is based on general acylation procedures for drugs of abuse and other amine-containing compounds.[8]
Reagents and Materials:
-
This compound standard or extracted sample, dried
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen. This step is crucial to remove the corrosive TFAA before injection.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent, such as ethyl acetate (100 µL), for GC-MS analysis.
Comparative Analysis of Derivatization Methods
The choice between silylation and acylation will depend on the specific goals of the analysis. The following table summarizes the key characteristics of each method.
| Feature | Silylation (with MSTFA) | Acylation (with TFAA) |
| Target Groups | Active hydrogens (e.g., -OH, -NH) | Primarily amines |
| Reactivity | High, often requires anhydrous conditions | Very high, can be corrosive |
| Byproducts | Volatile and generally non-interfering | Volatile, but reagent can be corrosive |
| Derivative Stability | Good, but can be moisture-sensitive | Excellent thermal and chemical stability |
| GC-MS Considerations | Excellent chromatographic improvement | Excellent chromatographic improvement, potential for enhanced NCI-MS sensitivity |
GC-MS Parameters for Analysis of Derivatized this compound
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be necessary based on the specific instrument and column used.
| Parameter | Suggested Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium, constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial temp: 100°C, hold for 1 min; Ramp: 15°C/min to 300°C; Hold: 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Conclusion: A Pathway to Reliable Analysis
The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation and acylation offer robust and effective means to enhance the volatility and thermal stability of this important metabolite. The choice of the specific derivatization reagent and protocol should be guided by the analytical objectives and the nature of the sample matrix. By following the detailed protocols and considering the comparative advantages outlined in this application note, researchers can develop reliable and sensitive GC-MS methods for the quantification of this compound in various biological and forensic samples. The presented workflows provide a solid foundation for method development and validation, ultimately contributing to a better understanding of the disposition of prothipendyl.
References
- Gruenke, L. D., Craig, J. C., Klein, F. D., Nguyen, T. L., Hitzemann, B. A., Holaday, J. W., Loh, H. H., Braff, L., Fischer, A., & Glick, I. D. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical mass spectrometry, 12(12), 707–713.
- Lin, D. L., Wang, S. M., & Liu, R. H. (2002). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 10(4), 1-19.
- Knapp, D. R. (1979).
- Maurer, H. H. (1992). Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry.
- Krämer, M., Heese, P., Banger, M., Madea, B., & Hess, C. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(6), 1009–1016.
- Vandenheuvel, W. J., & Zacchei, A. G. (1976). Gas-liquid chromatography of drugs of abuse.
-
Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
- Kubínová, R., & Kubinec, R. (2002). Gas chromatographic determination of S-alk(en)ylcysteine sulfoxides.
-
ResearchGate. (n.d.). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... [Image]. Retrieved from [Link]
- Khani, V. A., Moiseev, O. O., Goncharova, N. B., & Kotenko, O. M. (2015). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection.
- Martins, C. P. B., Pezza, L., & Pezza, H. R. (2021).
-
National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem. Retrieved from [Link]
- Kuchar, M., & Potesilova, H. (1987). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS | MDPI [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Prothipendyl and its Metabolite, Prothipendyl Sulphoxide, in Human Serum using LC-MS/MS
A Biomarker Approach for Monitoring Prothipendyl Use
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent utilized for its sedative and psychomotor-damping effects in the management of psychomotor agitation, sleep disorders, and anxiety.[1] As with many pharmaceuticals, monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring (TDM) and in forensic toxicology to ensure efficacy and prevent toxicity. Prothipendyl undergoes extensive phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1] One of its major metabolites is Prothipendyl sulphoxide, formed through the oxidation of the sulfur atom in the thiazine ring. This metabolic conversion is a key pathway in the drug's biotransformation.
The presence and concentration of this compound can serve as a reliable biomarker for the use of Prothipendyl. Monitoring the metabolite in conjunction with the parent drug provides a more comprehensive picture of drug exposure and metabolic activity. This is particularly important for understanding individual variations in drug metabolism, which can be influenced by genetic factors and co-administered medications. Studies have shown that both Prothipendyl and this compound can be detected and quantified in the serum of patients undergoing treatment, with concentrations varying based on dosage and time since administration.[2]
This application note provides a detailed protocol for the simultaneous quantification of Prothipendyl and this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for pharmacokinetic studies, clinical monitoring, and forensic investigations.
Scientific Rationale: this compound as a Biomarker
The utility of this compound as a biomarker is grounded in its pharmacokinetic relationship with the parent drug. Following administration, Prothipendyl is absorbed and metabolized, leading to the appearance of this compound in the bloodstream. The concentration of the sulphoxide metabolite, relative to the parent drug, can provide insights into the rate of metabolism and the time since the last dose. For instance, in clinical studies, serum concentrations of this compound have been measured alongside Prothipendyl, with average concentrations of the metabolite being notable within hours of drug intake.[2] This concurrent detection confirms that this compound is a significant and readily measurable product of Prothipendyl metabolism in vivo.
Metabolic Pathway of Prothipendyl
The metabolic conversion of Prothipendyl to this compound is a critical Phase I biotransformation reaction. This oxidation is primarily catalyzed by the Cytochrome P450 enzyme system in the liver.
Caption: Metabolic pathway of Prothipendyl to this compound.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of Prothipendyl and this compound in human serum.
Materials and Reagents
-
Prothipendyl and this compound analytical standards
-
Internal Standard (IS): Prothipendyl-d3 or a structurally similar compound (e.g., Promazine)
-
Human serum (drug-free)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate/acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced) or protein precipitation plates.
Sample Preparation
A robust sample preparation protocol is essential for removing matrix interferences and ensuring accurate quantification. Two common methods are presented below: Protein Precipitation (a simpler, faster method) and Solid-Phase Extraction (a more rigorous method for cleaner extracts).
Protocol 1: Protein Precipitation
-
To 100 µL of serum sample, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
For cleaner samples, a mixed-mode cation exchange SPE can be employed to effectively retain the basic Prothipendyl and its more polar sulphoxide metabolite.
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of a mixture of water and methanol (e.g., 95:5 v/v).
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Experimental Workflow
The overall analytical workflow involves sample preparation followed by LC-MS/MS analysis.
Caption: General workflow for the analysis of Prothipendyl and this compound.
LC-MS/MS Conditions
The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometry Parameters (MRM Transitions)
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of Prothipendyl and this compound. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Comment |
| Prothipendyl | 286.1 | e.g., 86.1 | Optimize | Quantifier |
| 286.1 | e.g., 199.1 | Optimize | Qualifier | |
| This compound | 302.1 | e.g., 86.1 | Optimize | Quantifier |
| 302.1 | e.g., 215.1 | Optimize | Qualifier | |
| Internal Standard | Dependent on IS | Dependent on IS | Optimize |
Note: The product ions are predictive based on common fragmentation patterns of similar molecules (e.g., cleavage of the dimethylaminopropyl side chain leading to an m/z of 86.1). These must be confirmed and optimized experimentally.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Linearity and Range: A calibration curve should be established over the expected concentration range. For Prothipendyl and its sulphoxide, a range of approximately 1-100 ng/mL would be appropriate based on therapeutic concentrations.[2]
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high QCs).
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).
Data Analysis and Interpretation
The concentration of Prothipendyl and this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The presence of this compound confirms the use of Prothipendyl and its metabolism in the individual. The ratio of the metabolite to the parent drug can provide valuable information for pharmacokinetic and pharmacodynamic assessments.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the simultaneous quantification of Prothipendyl and its major metabolite, this compound, in human serum. The use of this compound as a biomarker offers a more complete understanding of Prothipendyl's disposition in the body, which is invaluable for clinical and forensic applications. The detailed protocols and methodologies presented herein serve as a strong foundation for researchers to implement this important analytical tool.
References
-
Krämer, M., Heese, P., Banger, M., Madea, B., & Hess, C. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(6), 1009–1016. [Link]
-
Dowling, G., & Regan, L. (2011). A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection. Journal of pharmaceutical and biomedical analysis, 54(5), 1136–1145. [Link]
-
Tanaka, K., Tsuchihashi, H., & Iio, R. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(9), 1091–1099. [Link]
-
Hagedorn, H. W., Zuck, S., & Schulz, R. (1996). Prothipendyl: detection and elimination in the horse--a case report. DTW. Deutsche tierarztliche Wochenschrift, 103(4), 125–127. [Link]
-
de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2007). Determination of basic drugs of abuse in human serum by online extraction and LC-MS/MS. Journal of analytical toxicology, 31(7), 383–390. [Link]
-
Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]
-
Sharma, K., & K.S., S. (2012). Metabolism and Excretion of Drugs, Kinetics of Elimination. JaypeeDigital. Retrieved from [Link]
-
Floor, E., & Leeman, S. E. (1980). Substance P sulfoxide: separation from substance P by high-pressure liquid chromatography, biological and immunological activities, and chemical reduction. Analytical biochemistry, 101(2), 498–503. [Link]
-
Dewey, E. A., Maylin, G. A., Ebel, J. G., & Henion, J. D. (1981). The metabolism of promazine and acetylpromazine in the horse. Drug metabolism and disposition: the biological fate of chemicals, 9(1), 30–36. [Link]
Sources
Application Note: Quantitative Determination of Prothipendyl Sulphoxide using pH-Induced Difference Spectrophotometry
Introduction and Scientific Rationale
Prothipendyl is an azaphenothiazine neuroleptic agent whose metabolism in the body yields several byproducts, including Prothipendyl Sulphoxide.[1][2] The quantitative analysis of this metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. Direct UV-Visible spectrophotometry often lacks the required selectivity for such analyses in complex biological matrices due to overlapping spectra from endogenous compounds or the parent drug.
Difference spectrophotometry offers a powerful solution by enhancing analytical specificity.[3][4] Instead of measuring absolute absorbance, this technique quantifies the difference in absorbance of a substance under two different chemical conditions. The method detailed herein leverages the pH-sensitive nature of the this compound molecule. The structure contains basic nitrogen atoms within its tricyclic ring and side chain.[5][6] Altering the pH of the solution modifies the protonation state of these atoms, which in turn changes the electronic conjugation of the chromophore. This results in a predictable and reproducible shift in the UV absorption spectrum.
By measuring the absorbance of an equimolar solution in an acidic medium versus a basic medium, a characteristic difference spectrum is generated. The magnitude of this difference at specific wavelengths is directly proportional to the analyte concentration, allowing for its precise quantification while nullifying the spectral contribution of non-ionizable interfering substances. A key feature of this pH-induced spectral shift is the appearance of one or more isosbestic points—wavelengths where the acidic and basic forms of the molecule have identical molar absorptivity.[7][8] The presence of sharp isosbestic points serves as an intrinsic quality control measure, confirming a clean, two-state equilibrium and validating the integrity of the measurement.[9][10]
Mechanism of pH-Induced Spectral Shift
The underlying principle of this assay is the reversible equilibrium between the protonated (acidic) and deprotonated (basic) forms of this compound. In a strongly acidic solution (e.g., 0.1 M HCl), the tertiary amine in the side chain and potentially ring nitrogens are fully protonated. In a strongly basic solution (e.g., 0.1 M NaOH), these groups are in their neutral, deprotonated state. Each form possesses a unique electronic configuration and thus a distinct absorption spectrum. The difference spectrum effectively isolates the spectral change associated with this transition, providing a highly specific analytical signal.
Caption: pH-induced equilibrium of this compound and resulting spectra.
Instrumentation and Reagents
-
Instrumentation:
-
A high-quality double-beam UV-Visible spectrophotometer is required to ensure stability and accuracy.[11] The instrument should be capable of spectral scanning from at least 200 nm to 400 nm.
-
Matched 1 cm quartz cuvettes.
-
Calibrated pH meter.
-
Calibrated analytical balance and volumetric glassware (Class A).
-
-
Reagents and Chemicals:
-
This compound Reference Standard (purity ≥99%).
-
Hydrochloric Acid (HCl), analytical grade.
-
Sodium Hydroxide (NaOH), analytical grade.
-
Methanol or Ethanol, HPLC or spectroscopic grade (if needed for initial stock solution).
-
Deionized or distilled water.
-
Detailed Experimental Protocol
This protocol is designed to be self-validating by first characterizing the spectral properties and then constructing a robust calibration curve for quantification.
Step 1: Preparation of Solutions
-
Acidic Diluent (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Mix and dilute to the mark with water.
-
Basic Diluent (0.1 M NaOH): Dissolve 4.0 g of NaOH pellets in approximately 500 mL of deionized water in a 1000 mL volumetric flask. Allow to cool, then mix and dilute to the mark with water.
-
Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh 20.0 mg of this compound reference standard. Dissolve in and dilute to 100.0 mL with deionized water or methanol, depending on solubility. This stock solution should be stored protected from light.
Step 2: Determination of Analytical Wavelengths
The causality for this step is to identify the wavelengths that provide the maximum analytical signal and to confirm the expected chemical equilibrium.
-
Prepare two identical intermediate dilutions (e.g., 10 µg/mL) from the stock solution. For each, pipette 5.0 mL of the stock solution (200 µg/mL) into a 100.0 mL volumetric flask.
-
Dilute the first flask to volume with 0.1 M HCl (Acidic Sample).
-
Dilute the second flask to volume with 0.1 M NaOH (Basic Sample).
-
Set the spectrophotometer to scan from 400 nm down to 220 nm.
-
Fill a cuvette with 0.1 M HCl and place it in the reference beam path. Fill another cuvette with the Acidic Sample and place it in the sample beam path. Record the absorption spectrum.
-
Replace the reference cuvette with one containing 0.1 M NaOH and the sample cuvette with the Basic Sample. Record the absorption spectrum.
-
Overlay the two spectra. Identify:
-
The wavelength of maximum absorbance in the basic spectrum.
-
The wavelength of maximum absorbance in the acid spectrum.
-
Wavelength(s) of the isosbestic point(s), where the two spectra intersect.[7]
-
The wavelength of the largest positive peak in the difference spectrum (λmax).
-
The wavelength of the largest negative trough in the difference spectrum (λmin). These will be your analytical wavelengths for quantification.
-
Step 3: Construction of the Calibration Curve
-
Prepare a series of working standard solutions from the stock solution. For a linear range of 2–20 µg/mL, pipette 1.0, 2.5, 5.0, 7.5, and 10.0 mL of the 200 µg/mL stock solution into separate 100.0 mL volumetric flasks.
-
For each concentration, create two identical sets. Dilute one set to volume with 0.1 M HCl and the other set with 0.1 M NaOH . This results in five pairs of equimolar solutions.
-
Set the spectrophotometer to measure at the predetermined λmax (or λmin).
-
For each concentration pair, place the basic solution in the reference cuvette and the corresponding acidic solution in the sample cuvette.
-
Record the difference in absorbance (ΔA).
-
Plot a graph of ΔA versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Step 4: Analysis of an Unknown Sample
-
Prepare the unknown sample to have an expected final concentration within the validated linear range. This may involve dilution with deionized water.
-
Create two identical aliquots of the prepared unknown sample.
-
Dilute the first aliquot with 0.1 M HCl and the second with 0.1 M NaOH using the same dilution factor as for the standards.
-
Measure the difference in absorbance (ΔA) of the unknown sample pair as described in Step 3.4.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Caption: General workflow for difference spectrophotometry of this compound.
Data Analysis and Method Validation
The method's reliability must be established through validation, adhering to principles outlined by the International Council for Harmonisation (ICH).[12][13][14]
| Parameter | Method | Typical Acceptance Criteria |
| Linearity & Range | Analyze 5-6 standards across the desired range. | Correlation Coefficient (r²) ≥ 0.999[15] |
| Accuracy | Perform recovery studies by spiking a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean Recovery: 98.0% - 102.0%[15] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a standard at 100% concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 2%[16] |
| Specificity | Analyze a blank matrix and a spiked matrix. The difference spectrum of the blank should be negligible. The presence of isosbestic points confirms specificity against spectral shifts from other sources. | No significant interference at the analytical wavelength. |
| LOD / LOQ | Determine based on the standard deviation of the response and the slope of the calibration curve. | LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)[16] |
| Table 1: Summary of Validation Parameters based on ICH Q2(R2) Guidelines. |
Isosbestic Point as a Quality Check: During routine analysis, the absorbance at the pre-determined isosbestic point should be measured for both the acidic and basic sample aliquots against their respective blanks. The absolute absorbance values should be nearly identical. A significant deviation suggests an error in sample preparation or the presence of an interfering substance that does not conform to the expected two-state equilibrium.
Conclusion
The pH-induced difference spectrophotometric method provides a simple, rapid, and cost-effective tool for the selective quantification of this compound. By capitalizing on the inherent chemical properties of the analyte, the method effectively eliminates matrix interference from non-ionizable compounds. Its self-validating nature, confirmed by the presence of sharp isosbestic points, ensures high confidence in the analytical results, making it highly suitable for applications in pharmaceutical quality control and metabolic research.
References
- Grokipedia. Prothipendyl.
-
Wikipedia. Isosbestic point. Available from: [Link]
-
Wikipedia. Prothipendyl. Available from: [Link]
- Grokipedia. Isosbestic point.
- TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?.
-
Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Available from: [Link]
-
YouTube. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available from: [Link]
-
PubChem - NIH. Prothipendyl. Available from: [Link]
-
ResearchGate. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. Available from: [Link]
-
PubMed Central. Different applications of isosbestic points, normalized spectra and dual wavelength as powerful tools for resolution of multicomponent mixtures with severely overlapping spectra. Available from: [Link]
-
Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Available from: [Link]
-
NIST WebBook. Prothipendyl. Available from: [Link]
-
chemeurope.com. Isosbestic point. Available from: [Link]
-
ResearchGate. Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Available from: [Link]
-
Slideshare. Difference & derivative spectrometry. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. Available from: [Link]
-
Testronix. What is a Spectrophotometer? - Principle, Types, Uses, and Benefits. Available from: [Link]
-
Presto Group. How Spectrophotometry Works: Principles, Uses, and Applications. Available from: [Link]
-
ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. HPLC quantification of zolpidem and prothipendyl in a voluntary intoxication. Available from: [Link]
-
Wikipedia. Spectrophotometry. Available from: [Link]
-
YouTube. What Is Isosbestic Point In Spectroscopy? - Chemistry For Everyone. Available from: [Link]
-
Frontiers. The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available from: [Link]
-
MDPI. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Available from: [Link]
- Grokipedia. Difference spectrophotometric method: Significance and symbolism.
-
UniTo. Fluorogenic Phenothiazine‐Derivative as Radical Sensors. Available from: [Link]
-
PubMed Central. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
RSC Publishing. Design of new phenothiazine derivatives as visible light photoinitiators. Available from: [Link]
-
Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available from: [Link]
-
ResearchGate. UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in.... Available from: [Link]
-
American Chemical Society. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]
-
ResearchGate. Variation of the UV spectra of phenol with the pH increasing.. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. scbt.com [scbt.com]
- 3. Difference & derivative spectrometry | PPTX [slideshare.net]
- 4. Difference spectrophotometric method: Significance and symbolism [wisdomlib.org]
- 5. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prothipendyl [webbook.nist.gov]
- 7. Isosbestic point - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Isosbestic_point [chemeurope.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How Spectrophotometry Works: Principles, Uses, and Applications [prestogroup.com]
- 12. mdpi.com [mdpi.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
quantification of Prothipendyl and Prothipendyl Sulphoxide simultaneously
An Application Note for the Simultaneous Quantification of Prothipendyl and its Active Metabolite, Prothipendyl Sulphoxide, in Human Serum using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous determination of the azaphenothiazine neuroleptic agent, Prothipendyl, and its primary phase I metabolite, this compound, in human serum. The clinical and forensic evaluation of Prothipendyl requires accurate quantification of both the parent drug and its metabolite to correctly interpret pharmacokinetic profiles and therapeutic or toxic effects.[1][2] This protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is designed to deliver high selectivity, accuracy, and precision, meeting the rigorous standards required for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and toxicological investigations. All procedures are outlined in accordance with established bioanalytical method validation guidelines.[3][4][5]
Introduction: The Rationale for Simultaneous Quantification
Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent with sedating, anxiolytic, and antiemetic properties.[6] Its mechanism of action involves the antagonism of dopamine (D2) and histamine (H1) receptors, making it effective in managing psychomotor agitation, sleep disorders, and anxiety.[7][8] Following administration, Prothipendyl is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[6] The major metabolic pathway is S-oxidation, leading to the formation of this compound.
Why quantify both? The simultaneous measurement of Prothipendyl and this compound is critical for several reasons:
-
Comprehensive Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug requires tracking its metabolic fate. The concentration ratio of metabolite to parent drug provides insights into metabolic activity, which can be influenced by genetic polymorphisms of CYP enzymes or drug-drug interactions.[1]
-
Therapeutic Drug Monitoring (TDM): Monitoring drug concentrations in blood helps clinicians optimize dosing regimens to ensure efficacy while minimizing toxicity.[9] As metabolites can contribute to the overall therapeutic or adverse effects, their quantification provides a more complete clinical picture.
-
Toxicological and Forensic Assessment: In cases of overdose or intoxication, determining the concentrations of both the parent drug and its metabolites is essential for a thorough forensic evaluation.[1][2]
This guide provides a detailed protocol for a validated LC-MS/MS method, offering the necessary sensitivity and specificity for this critical bioanalytical task.
Experimental Protocol
Materials and Reagents
-
Analytical Standards: Prothipendyl hydrochloride, this compound, and Prothipendyl-d3 (as Internal Standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (≥98%), Ammonium hydroxide (25%).
-
Biological Matrix: Drug-free human serum.
-
Extraction Cartridges: Mixed-mode cation exchange solid-phase extraction (SPE) cartridges (e.g., 30 mg, 1 mL).
Preparation of Standard and Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Prothipendyl, this compound, and Prothipendyl-d3 in separate volumetric flasks using methanol to create individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions are used to spike the matrix for calibration curves and quality control samples.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human serum to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 30, 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The causality behind using SPE is to effectively isolate the analytes from complex biological matrices like serum, removing proteins and phospholipids that can cause ion suppression in the mass spectrometer and ensuring a cleaner extract for analysis.[10][11] A mixed-mode cation exchange sorbent is chosen to leverage both hydrophobic and ionic interactions for enhanced selectivity.
Protocol:
-
Pre-treatment: To 200 µL of serum sample (or CS/QC), add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL Prothipendyl-d3) and vortex. Add 500 µL of 2% formic acid to dilute the sample and precipitate proteins.[10][11] Centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of Methanol followed by 1 mL of Water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. This basic elution solvent disrupts the ionic interaction between the analytes and the sorbent, ensuring efficient recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for injection into the LC-MS/MS system.
Caption: The primary metabolic pathway of Prothipendyl to this compound.
Conclusion and Field Insights
The described UPLC-MS/MS method provides a reliable and efficient tool for the simultaneous quantification of Prothipendyl and its major metabolite, this compound, in human serum. The combination of a streamlined SPE protocol and the inherent sensitivity of tandem mass spectrometry allows for low detection limits and high throughput, making it suitable for large-scale clinical and forensic studies.
Expert Considerations:
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (Prothipendyl-d3) is highly recommended as it co-elutes with the parent analyte and experiences similar matrix effects and extraction variability, leading to the most accurate quantification.
-
Matrix Variability: When working with patient samples, be mindful that different disease states, co-administered drugs, and lipid levels can alter the matrix composition. A robust sample clean-up procedure, as described here, is essential to mitigate these potential effects.
-
Metabolite-to-Parent Ratio: This ratio can be a valuable indicator of patient adherence, metabolic status (e.g., poor vs. extensive metabolizers), or potential drug-drug interactions affecting CYP enzyme activity.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement a high-quality bioanalytical assay for Prothipendyl and its sulphoxide metabolite.
References
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). Molecules, 23(11), 2946. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. This reference, while focused on biomarkers, provides context on the evolution of FDA's bioanalytical guidance. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Available at: [Link]
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]
-
Krämer, M., Heese, P., Banger, M., Madea, B., & Hess, C. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(6), 1009–1016. Available at: [Link]
-
Fan, L., An, J., Gao, J., Cui, Y., & Dong, Z. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods, 14(22), 2215-2222. Available at: [Link]
-
Krämer, M., Heese, P., Banger, M., Madea, B., & Hess, C. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. ResearchGate. Available at: [Link]
-
Blazheyevskiy, M. Y., & Mozgova, O. M. (2020). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers, 74(11), 4069-4076. Available at: [Link]
-
Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (2019). CUNY Academic Works. Available at: [Link]
-
Mozgova, O., Blazheyevskiy, M., Kryskiw, L., Kucher, T., & Moroz, V. (2023). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. French-Ukrainian Journal of Chemistry, 11(2), 47-56. Available at: [Link]
-
Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. (2021). ResearchGate. Available at: [Link]
-
Blazheyevskiy, M. Y., & Mozgova, O. M. (2020). (PDF) Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. ResearchGate. Available at: [Link]
-
Prothipendyl. (n.d.). PubChem. Available at: [Link]
-
What is the mechanism of Prothipendyl Hydrochloride? (2024). Patsnap Synapse. Available at: [Link]
-
Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). ResearchGate. Available at: [Link]
-
What is Prothipendyl Hydrochloride used for? (2024). Patsnap Synapse. Available at: [Link]
-
Melanson, S. E., Bidis, Y., & Petrides, A. K. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 425, 69–74. Available at: [Link]
-
de Wit, L., de Vries, M., & van de Merbel, N. C. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1109, 69–77. Available at: [Link]
Sources
- 1. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]
- 8. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Profiling of Prothipendyl and its Major Metabolites in Human Plasma Using LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the simultaneous quantification of the atypical antipsychotic agent prothipendyl and its primary phase I metabolites, N-demethyl-prothipendyl and prothipendyl sulfoxide, in human plasma. Prothipendyl, an azaphenothiazine derivative, is utilized for its anxiolytic, antiemetic, and antihistaminic properties.[1][2] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic assessments and clinical monitoring.[3][4] The described method employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid and sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for prothipendyl metabolite profiling.
Introduction
Prothipendyl is a neuroleptic agent belonging to the azaphenothiazine class, primarily prescribed for managing agitation and anxiety in patients with psychiatric conditions.[3][5] Its therapeutic action is attributed to its antagonist activity at dopamine D1 and D2 receptors, as well as histamine H1 receptors.[3] Like many pharmaceuticals, prothipendyl undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, including isoforms CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[3][6][7] The main metabolic pathways are N-demethylation and S-oxidation, leading to the formation of N-demethyl-prothipendyl and prothipendyl sulfoxide, respectively.[6]
Accurate and sensitive measurement of both the parent drug and its key metabolites in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[8][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[10] This application note provides a comprehensive, step-by-step protocol for the extraction and quantification of prothipendyl, N-demethyl-prothipendyl, and prothipendyl sulfoxide in human plasma, designed to be readily implemented in a drug metabolism and pharmacokinetics (DMPK) laboratory setting.
Experimental Workflow Overview
The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data for prothipendyl metabolite profiling.
Caption: Overall workflow for prothipendyl metabolite analysis.
Materials and Reagents
-
Prothipendyl hydrochloride (Reference Standard)
-
Prothipendyl-d6 hydrochloride (Internal Standard)
-
Prothipendyl sulfoxide (Reference Standard)
-
N-demethyl-prothipendyl (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange, 30 mg/1 mL)
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol describes the extraction of prothipendyl and its metabolites from human plasma. The use of a mixed-mode cation exchange SPE sorbent is recommended for effective removal of phospholipids and other matrix interferences, ensuring a clean extract for LC-MS/MS analysis.
Rationale: Protein precipitation with acetonitrile is a common first step to denature plasma proteins that can interfere with the analysis.[11] Solid-phase extraction provides a more thorough cleanup than liquid-liquid extraction and can be easily automated.[12][13] A mixed-mode sorbent with both reversed-phase and ion-exchange properties offers superior selectivity for the basic prothipendyl and its metabolites.
-
Sample Thawing and Spiking:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex each plasma sample for 10 seconds.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., Prothipendyl-d6 at 100 ng/mL in 50% methanol).
-
Vortex for 5 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the SPE cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of prothipendyl and its metabolites. A reversed-phase C18 column provides excellent separation of the analytes. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Rationale: Reversed-phase chromatography is well-suited for separating moderately polar compounds like prothipendyl and its metabolites. The use of a gradient elution allows for the efficient separation of the analytes from any remaining matrix components. Tandem mass spectrometry in MRM mode provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10][14]
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prothipendyl | 286.1 | 86.1 | 25 |
| N-demethyl-prothipendyl | 272.1 | 72.1 | 28 |
| Prothipendyl sulfoxide | 302.1 | 86.1 | 30 |
| Prothipendyl-d6 (IS) | 292.1 | 92.1 | 25 |
Data Analysis and Method Validation
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards. The calibration curve should be prepared in the same biological matrix as the unknown samples.
For the method to be considered trustworthy and reliable, it must be validated according to regulatory guidelines.[15][16] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[17]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[17][18]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[15]
-
Matrix Effect: The alteration of the ionization efficiency of the analytes by co-eluting matrix components.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Conclusion
The analytical method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of prothipendyl and its major metabolites, N-demethyl-prothipendyl and prothipendyl sulfoxide, in human plasma. The combination of a streamlined solid-phase extraction protocol and a rapid LC-MS/MS analysis allows for high-throughput profiling, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting. Proper method validation is essential to ensure the generation of high-quality, reliable, and reproducible data.
References
- Prothipendyl - Grokipedia. (n.d.).
-
Prothipendyl - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Dominal (Prothipendyl) : Uses, Side Effects, Interactions, Dosage / Pillintrip. (n.d.). Retrieved January 16, 2026, from [Link]
-
What is Prothipendyl Hydrochloride used for? - Patsnap Synapse. (2024, June 15). Retrieved January 16, 2026, from [Link]
-
The main metabolic pathways of thioridazine. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). Retrieved January 16, 2026, from [Link]
-
Method Validation Guidelines | BioPharm International. (n.d.). Retrieved January 16, 2026, from [Link]
-
Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Prothipendyl Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. (n.d.). Retrieved January 16, 2026, from [Link]
-
Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry. (2023, December 25). Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Prothipendyl Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]
-
Handbook of Analytical Validation - Routledge. (n.d.). Retrieved January 16, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.). Retrieved January 16, 2026, from [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved January 16, 2026, from [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides | LabRulez LCMS. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. (2025, September 30). Retrieved January 16, 2026, from [Link]
-
LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. (n.d.). Retrieved January 16, 2026, from [Link]
-
Prothipendyl | C16H19N3S | CID 14670 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved January 16, 2026, from [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS - HUG. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) A novel LC-MS approach for the detection of metabolites in DMPK studies. (2025, August 7). Retrieved January 16, 2026, from [Link]
-
ClinPGx Pathways. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Prothipendyl - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pillintrip.com [pillintrip.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hug.ch [hug.ch]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. wjarr.com [wjarr.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Prothipendyl Sulphoxide in Human Plasma
Abstract
This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prothipendyl sulphoxide in human plasma. Prothipendyl, an azaphenothiazine neuroleptic agent, undergoes extensive metabolism, with S-oxidation being a primary pathway, leading to the formation of this compound.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.[2] The assay described herein utilizes a straightforward protein precipitation protocol for sample preparation and has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines to ensure data integrity and reliability for clinical and nonclinical studies.[3][4]
Introduction
Prothipendyl is a neuroleptic drug used for its sedative and psychomotor-damping effects in the treatment of psychosis and anxiety.[5][6] Its therapeutic and potential toxic effects are governed by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[7] The metabolism of prothipendyl is primarily hepatic, catalyzed by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[1][5] One of the major Phase I metabolic pathways is S-oxidation of the azaphenothiazine ring, resulting in the formation of this compound.[1]
Given that metabolites can contribute to the overall pharmacological activity or toxicity profile of a parent drug, their accurate measurement in biological matrices is a critical component of drug development and clinical monitoring.[8][9] Studies have shown that this compound is a significant metabolite found in patient serum, with concentrations that warrant investigation for a complete understanding of the drug's disposition.[2][10]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its high sensitivity, specificity, and wide dynamic range, making it ideal for quantifying low-abundance metabolites in complex biological fluids like plasma.[9][11][12] This application note provides a comprehensive, step-by-step protocol for the development and validation of such an assay.
Assay Principle
The method involves the extraction of this compound and an appropriate internal standard (IS) from human plasma via protein precipitation.[13][14][15] This sample preparation step is crucial for removing high-abundance proteins that can interfere with the analysis and damage the chromatographic system. Following extraction, the analytes are separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC). The analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve generated from standards of known concentrations.
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Prothipendyl-d3 (or a suitable stable isotope-labeled analogue as Internal Standard)
-
Formic Acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or Type I
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Data System: SCIEX Analyst or equivalent software
Detailed Protocols
Preparation of Standards and Quality Controls
The causality behind preparing separate stock solutions for calibration standards (CS) and quality controls (QC) is a core principle of bioanalytical validation. It ensures that the accuracy of the QCs is not biased by potential errors in the preparation of the calibration curve.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and the internal standard. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) ACN:Water to create working solutions for spiking calibration standards and QCs.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical concentration range might be 0.1 ng/mL to 50 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[13][15] Acetonitrile is a highly effective solvent for this purpose.[14] The 3:1 ratio of organic solvent to plasma is a well-established practice to ensure complete protein precipitation.[16]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the plasma sample (CS, QC, or unknown) into the corresponding tube.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. The addition of the IS at this early stage accounts for any variability during the subsequent extraction steps.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.[14]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrument Setup and Analysis
The chromatographic and mass spectrometric parameters must be optimized to ensure a robust and selective assay. A C18 column provides excellent retention for moderately polar compounds like this compound. A gradient elution is used to effectively separate the analyte from matrix components and ensure a sharp peak shape.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550 °C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | To be determined by infusion of standards |
| This compound | e.g., Q1: m/z 316.1 -> Q3: m/z 100.1 (Quantifier), m/z 86.1 (Qualifier) |
| Internal Standard | e.g., Q1: m/z 319.1 -> Q3: m/z 103.1 |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure analytical standards.
Method Validation
The assay must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with the FDA and ICH M10 guidelines.[3][4][17]
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of the analyte and IS.
Linearity, Range, and LLOQ
Analyze calibration curves on three separate days. The curve should be fitted with a weighted (1/x²) linear regression. The coefficient of determination (r²) should be ≥0.99. The LLOQ is the lowest standard on the curve that can be quantified with acceptable precision (≤20%) and accuracy (±20%).
Accuracy and Precision
Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicates of six on three separate days. The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
Table 2: Example Acceptance Criteria for Accuracy and Precision
| QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) |
| LLOQ | ≤20% | ≤20% | ±20% | ±20% |
| LQC | ≤15% | ≤15% | ±15% | ±15% |
| MQC | ≤15% | ≤15% | ±15% | ±15% |
| HQC | ≤15% | ≤15% | ±15% | ±15% |
Matrix Effect and Recovery
The matrix effect is assessed by comparing the peak response of an analyte spiked into a post-extraction blank sample with the response of the analyte in a pure solution. Recovery is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. Consistent results across different lots of plasma indicate that the method is robust.
Stability
The stability of this compound in plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for at least 4-6 hours.
-
Long-Term Stability: At -20°C and -80°C for an extended period (e.g., 3 months).
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Visualized Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
The LC-MS/MS method described provides the necessary sensitivity, specificity, and robustness for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method has been rigorously validated according to international regulatory standards. This assay is fit-for-purpose and can be confidently deployed in support of clinical and non-clinical pharmacokinetic studies.
References
-
PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
Intertek. (n.d.). LC-MS Method Development. Available from: [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available from: [Link]
-
FDA. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Available from: [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available from: [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
PubMed. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Available from: [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]
-
ResearchGate. (n.d.). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples | Request PDF. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. Available from: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
-
NIH. (n.d.). Prothipendyl | C16H19N3S | CID 14670 - PubChem. Available from: [Link]
-
Patsnap Synapse. (2024). What is Prothipendyl Hydrochloride used for?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Prothipendyl Hydrochloride used for? [synapse.patsnap.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Method Development [intertek.com]
- 12. agilent.com [agilent.com]
- 13. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: High-Sensitivity LC-MS/MS Analysis of Prothipendyl Sulphoxide
Welcome to the dedicated technical support resource for the sensitive quantification of Prothipendyl Sulphoxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low-level detection of this critical metabolite in biological matrices. Here, we distill complex analytical principles into actionable troubleshooting steps and validated protocols, empowering you to enhance the sensitivity and robustness of your assays.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the development and execution of LC-MS/MS methods for this compound analysis.
Q1: What are the expected therapeutic concentrations of this compound in human serum?
A: Understanding the target concentration range is critical for developing an assay with appropriate sensitivity. Clinical studies have reported that serum concentrations of this compound in patients undergoing treatment are typically in the low ng/mL range. On average, concentrations of 4.3 ng/mL have been observed one hour after intake, and 3.6 ng/mL after 10.5 hours[1][2]. Therefore, your LC-MS/MS method should be optimized to reliably detect and quantify the analyte at these low levels.
Q2: What is the recommended internal standard (IS) for this compound analysis?
A: The gold standard for quantitative LC-MS/MS analysis is the use of a stable isotope-labeled (SIL) internal standard of the analyte of interest. A SIL-IS for this compound would exhibit nearly identical chemical and physical properties, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate quantification. If a SIL-IS for the sulphoxide is not commercially available, a SIL-IS of the parent drug, Prothipendyl, can be a suitable alternative.
Q3: What are the major metabolic pathways of Prothipendyl?
A: Prothipendyl primarily undergoes Phase I metabolism in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two main pathways are S-oxidation, which forms this compound, and N-demethylation. The CYP isoenzyme 3A4 is primarily responsible for the formation of this compound[2].
Q4: What is the molecular weight of this compound?
A: The molecular formula for this compound is C₁₆H₁₉N₃OS, with a molecular weight of 301.41 g/mol . This information is crucial for setting up the mass spectrometer to detect the correct precursor ion.
Troubleshooting Guides: Enhancing Sensitivity
This section provides in-depth solutions to common challenges encountered when aiming for low-level detection of this compound.
Issue 1: Low or No Signal for this compound
Q: I am not seeing a discernible peak for this compound, or the signal-to-noise ratio is very low. What are the likely causes and how can I troubleshoot this?
A: Senior Application Scientist's Insight: A weak or absent signal is a multifaceted problem that requires a systematic approach to deconstruct. We will start with the most common culprits: sample preparation, chromatographic conditions, and mass spectrometer parameters.
Troubleshooting Workflow for Low Signal
Caption: A systematic approach to troubleshooting low signal intensity.
Detailed Troubleshooting Steps:
-
Sample Preparation In-Depth Review:
-
Extraction Efficiency: Prothipendyl and its metabolites are often present in complex biological matrices like plasma, serum, or urine. A robust sample cleanup is paramount. Protein precipitation alone is often insufficient and can lead to significant matrix effects. We recommend a solid-phase extraction (SPE) approach. A polymeric reversed-phase sorbent is a good starting point.
-
Analyte Stability: Ensure samples are handled and stored correctly to prevent degradation. Prothipendyl and its metabolites can be susceptible to oxidation and photodegradation. Keep samples on ice during processing and store them at -80°C for long-term stability.
-
-
Chromatographic Optimization:
-
Peak Shape and Retention: Poor chromatography leads to broad, tailing peaks, which diminishes the signal-to-noise ratio. Ensure your analytical column is not degraded. A C18 reversed-phase column is a common choice. Experiment with the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for basic compounds like Prothipendyl and its metabolites.
-
Separation from Matrix Components: Co-elution of matrix components with your analyte can cause ion suppression, a major cause of low signal. Adjusting the chromatographic gradient to better separate the this compound from the bulk of the matrix components is crucial.
-
-
Mass Spectrometry Parameter Optimization:
-
Ion Source Parameters: The efficiency of ionization in the electrospray ionization (ESI) source is highly dependent on parameters such as capillary voltage, gas temperatures, and gas flow rates. These should be optimized specifically for this compound. A systematic optimization using a standard solution of the analyte is recommended.
-
MRM Transition Selection and Optimization: The choice of the precursor and product ions for Multiple Reaction Monitoring (MRM) is fundamental to sensitivity and specificity.
-
Precursor Ion: For this compound (MW = 301.41), the protonated molecule [M+H]⁺ at m/z 302.1 is the expected precursor ion in positive ionization mode. A similar phenothiazine, promazine sulfoxide, has been observed with a precursor ion of [M+H]+ = 301[3].
-
Product Ion: To determine the optimal product ion, a product ion scan of the m/z 302.1 precursor should be performed. Based on the fragmentation of similar phenothiazine sulfoxides, a characteristic fragmentation would involve the cleavage of the side chain. A plausible and intense product ion would result from the loss of the dimethylaminopropyl side chain. You should then optimize the collision energy (CE) for this transition to maximize the signal intensity.
-
-
Issue 2: High Background Noise or Interferences
Q: My chromatograms have a high baseline, or I am observing interfering peaks at the retention time of this compound. How can I address this?
A: Senior Application Scientist's Insight: High background noise or interferences can mask your analyte peak, making accurate quantification impossible, especially at low concentrations. The source of this noise can be from the sample matrix, the LC system, or the MS itself.
Detailed Troubleshooting Steps:
-
Matrix-Related Noise:
-
Improve Sample Cleanup: If your background is high and "busy," it is likely due to insufficient removal of matrix components. Re-evaluate your SPE protocol. Consider adding a wash step with a slightly stronger organic solvent to remove more interferences without eluting the analyte.
-
Divert Early Eluting Components: A significant portion of matrix interferences, such as salts and phospholipids, often elute early in the chromatographic run. Use a divert valve to send the initial part of the LC flow to waste instead of the mass spectrometer.
-
-
LC System Contamination:
-
Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can lead to a consistently high baseline.
-
System Cleaning: If the background noise is persistent, your LC system may be contaminated. Flush the system thoroughly with a strong solvent mixture like isopropanol/water.
-
-
Mass Spectrometer Contamination:
-
Ion Source Cleaning: The ion source is susceptible to contamination from non-volatile components in the sample and mobile phase. Regular cleaning of the ion source components, as per the manufacturer's instructions, is essential.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum/Plasma
This protocol is a starting point and should be optimized for your specific application and matrix.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut PPL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (SIL-Prothipendyl Sulphoxide or SIL-Prothipendyl)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum/plasma, add 20 µL of internal standard solution.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation Workflow
Caption: Step-by-step workflow for the solid-phase extraction of this compound.
Protocol 2: LC-MS/MS Method for this compound
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 302.1 | To be determined | 0.05 | To be optimized | To be optimized |
| Prothipendyl (for confirmation) | 286.1 | To be determined | 0.05 | To be optimized | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | 0.05 | To be optimized | To be optimized |
Note on MRM Optimization: The product ion and collision energy for this compound must be determined empirically. Infuse a standard solution of the analyte into the mass spectrometer and perform a product ion scan on the precursor ion (m/z 302.1). Select the most intense and stable product ion. Then, perform a collision energy ramp to determine the optimal value that maximizes the signal for the selected product ion.
References
- Krämer, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(4), 745-751.
-
ResearchGate. (n.d.). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple reactions monitoring (MRM) was performed for [M+H+] = 285,.... Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Matrix Effects in Prothipendyl Sulphoxide Analysis by LC-MS/MS
Welcome to the technical support center for the analysis of Prothipendyl Sulphoxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in this specific application. Here, we will delve into the causes of these effects and provide practical, field-tested solutions to ensure the accuracy and reliability of your results.
I. Understanding Matrix Effects
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, blood).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[1][2] In the analysis of biological samples, endogenous components such as phospholipids, proteins, and salts are common culprits behind matrix effects.[3] Exogenous materials, like polymers from plastic tubes or anticoagulants such as Li-heparin, can also contribute.[4]
II. Troubleshooting Common Issues
Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and high variability in your results are classic indicators of matrix effects.[1][11] If you notice a significant drop in signal when analyzing samples compared to standards prepared in a clean solvent, it is highly probable that you are experiencing ion suppression.[1] Other common symptoms include shifts in retention time, peak broadening, or peak tailing, which can also be caused by matrix components interacting with your analytical column or interfering with the ionization process.[12]
Q3: What are the typical therapeutic concentrations of this compound in human serum, and how does this relate to matrix effects?
A3: In clinical studies, serum concentrations of the parent drug, prothipendyl, can range from approximately 7.9 ng/mL to 42.6 ng/mL depending on the dosage and time of sampling.[6][13] The phase I metabolite, this compound, is typically found at lower concentrations, averaging around 3.6 to 4.3 ng/mL.[6][13] The low concentration of this compound makes its analysis particularly susceptible to matrix effects. Even minor ion suppression can significantly impact the ability to accurately quantify the analyte, especially at the lower limit of quantification (LLOQ). Therefore, a robust analytical method with minimal matrix effects is essential.
Q4: What is the best internal standard (IS) to use for this compound LC-MS/MS analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects.[14][15] This co-elution allows the SIL-IS to effectively normalize for variations in ionization efficiency, leading to more accurate and precise quantification.[14][16] The use of a SIL-IS is widely considered the "gold standard" in quantitative bioanalysis.[17] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, prothipendyl, can be a suitable alternative, provided it demonstrates similar chromatographic behavior and ionization response to the sulphoxide metabolite.
III. Strategies for Mitigating Matrix Effects
A multi-pronged approach is often the most effective way to combat matrix effects.[18] Key strategies include optimizing sample preparation, refining chromatographic separation, and adjusting mass spectrometry parameters.
Sample Preparation
Q5: Which sample preparation technique is most effective for reducing matrix effects in this compound analysis?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a comparison of common methods:
| Technique | Principle | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant residual matrix components (e.g., phospholipids), leading to potential for strong matrix effects.[19] | Generally not recommended as a standalone technique for achieving the lowest detection limits due to insufficient cleanup. Can be a preliminary step before a more selective cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | More selective than PPT, can remove a significant portion of interfering substances. | Can be labor-intensive and may use large volumes of organic solvents. | A good option for improving sample cleanliness compared to PPT. The choice of extraction solvent is critical for selectively recovering this compound while leaving matrix components behind. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective, provides excellent sample cleanup, and can concentrate the analyte, leading to improved sensitivity.[20][21][22] | Can be more time-consuming and expensive than PPT or LLE. Method development can be more complex. | Highly recommended. SPE can effectively remove phospholipids and other interfering substances, significantly reducing matrix effects.[3] A reversed-phase or mixed-mode SPE sorbent would likely be suitable for this compound. |
Chromatographic Separation
Q6: How can I optimize my LC method to minimize matrix effects?
A6: The goal of chromatographic optimization is to separate this compound from co-eluting matrix components.[5] Here are some strategies:
-
Gradient Elution: Employing a well-designed gradient elution program can help resolve the analyte from early-eluting, highly polar matrix components and late-eluting, non-polar components like phospholipids.[23]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) to alter selectivity and improve the separation of this compound from interferences.[22]
-
Extend Retention Time: While rapid analyses are often desired, a slightly longer run time that allows for better separation can be crucial for mitigating matrix effects.[23]
-
Metal-Free Systems: For some analytes, interactions with metal components in the HPLC system and column can cause peak tailing and signal suppression.[24] If you observe these issues, consider using a metal-free or bio-inert LC system and column.[24]
Mass Spectrometry Parameters
Q7: Can adjusting the MS source parameters help reduce matrix effects?
A7: While not a primary solution, optimizing the ion source parameters can sometimes help mitigate the impact of matrix effects. Experiment with the following:
-
Ionization Source: If you are using electrospray ionization (ESI) and experiencing significant suppression, consider trying atmospheric pressure chemical ionization (APCI) if your analyte is amenable. The ionization mechanisms are different, and one may be less susceptible to the specific interferences in your matrix.[4]
-
Source Temperature and Gas Flows: Adjusting the source temperature and nebulizing/drying gas flows can influence the desolvation process and potentially reduce the impact of non-volatile matrix components.
IV. Experimental Protocols & Workflows
Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
This method, recommended by the FDA, allows you to quantitatively assess the degree of ion suppression or enhancement.[7][9]
Objective: To determine the percentage of matrix effect on the this compound signal.
Procedure:
-
Prepare a Neat Solution (Set A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a low and a high concentration.
-
Prepare Post-Extraction Spiked Samples (Set B): Take at least six different lots of blank matrix (e.g., human plasma). Process these blank samples through your entire sample preparation procedure. After the final step, spike the extracts with this compound at the same low and high concentrations as the neat solutions.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
According to FDA guidelines, the precision (%CV) of the matrix effect across the different lots should not be greater than 15%.[10]
-
Workflow: Troubleshooting Ion Suppression
Below is a logical workflow to diagnose and address ion suppression issues.
Caption: A decision-making workflow for troubleshooting matrix effects.
V. Frequently Asked Questions (FAQs)
Q8: Can the choice of anticoagulant in blood collection tubes affect my analysis? A8: Yes. Some anticoagulants can cause matrix effects. For instance, lithium heparin has been reported to cause ion suppression in some LC-MS/MS assays.[4] It is crucial to use the same anticoagulant for all study samples, calibration standards, and quality control samples to ensure consistency. During method development, it is advisable to test different anticoagulants (e.g., K2-EDTA, sodium heparin) to determine which has the least impact on your assay.
Q9: My matrix effect seems to vary from one sample source to another. What could be the cause? A9: This variability is common and is why regulatory guidelines require testing matrix effects from multiple sources (typically at least six different lots).[9][10] Differences in patient physiology, diet, and concomitant medications can all contribute to variations in the sample matrix. Lipemic or hemolyzed samples can also exhibit different matrix effects.[8][9] A robust method, often incorporating a SIL-IS and effective sample cleanup, is the best way to manage this inter-subject variability.
Q10: I'm still seeing ion suppression even after implementing SPE and optimizing my chromatography. What else can I do? A10: If significant ion suppression persists despite rigorous sample cleanup and chromatographic separation, the use of a stable isotope-labeled internal standard becomes critical. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thereby providing a reliable means of correction and ensuring accurate quantification.[16] In rare cases, derivatization of the analyte to shift its chromatographic retention time and alter its ionization properties could be considered as an advanced strategy.
VI. References
-
Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. IonSource. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. PubMed. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Representation of matrix effects determined for analytes in seven different matrices. ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. AAPS. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Understanding Internal standards and how to choose them. Reddit. [Link]
-
Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmacompass.com [pharmacompass.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. youtube.com [youtube.com]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. welch-us.com [welch-us.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Ion Suppression for Prothipendyl Sulphoxide in ESI-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and reducing ion suppression when analyzing Prothipendyl Sulphoxide using Electrospray Ionization Mass Spectrometry (ESI-MS). The content is structured in a practical question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Understanding the Challenge: Ion Suppression in ESI-MS
Ion suppression is a significant matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) that can compromise analytical results.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a decreased signal intensity.[1][3] This phenomenon can negatively impact assay sensitivity, precision, and accuracy, making it a critical parameter to control in quantitative bioanalysis.[1][4]
This compound, the primary metabolite of the antipsychotic drug Prothipendyl, is often analyzed in complex biological matrices like plasma or serum.[5][6] These matrices are rich in endogenous components, such as phospholipids, salts, and proteins, which are notorious for causing ion suppression.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a metabolite of Prothipendyl, an azaphenothiazine neuroleptic agent.[6][8] Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology to understand drug metabolism and exposure.[5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N₃OS | [6] |
| Molecular Weight | 301.41 g/mol | [6] |
| Analyte Type | Metabolite of a basic drug | [6][9] |
| Expected Matrix | Plasma, Serum, Urine | [5] |
Q2: What are the primary causes of ion suppression in ESI-MS?
Ion suppression in ESI is a complex process, but it is primarily attributed to:
-
Competition for Charge: In the ESI droplet, the analyte and co-eluting matrix components compete for a limited number of charges. High concentrations of interfering species can "steal" the charge, reducing the ionization efficiency of the analyte.[2]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets. This change hinders the evaporation of the solvent and the release of gas-phase analyte ions.[1][10]
-
Presence of Non-Volatile Salts: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[11]
Q3: How do I know if my this compound signal is being suppressed?
The most direct way to assess ion suppression is through a post-column infusion experiment . This involves infusing a constant flow of a pure this compound standard into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable baseline signal at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.[12][13]
Systematic Troubleshooting Guide
If you suspect ion suppression is compromising your analysis of this compound, follow this systematic guide to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting ion suppression.
Step 1: Confirm and Characterize the Matrix Effect
-
Action: Perform a post-column infusion experiment as detailed in Protocol 1. This will visually identify the retention time windows where ion suppression is most severe.[12]
-
Causality: This qualitative test is the definitive first step. It confirms that the issue is a matrix effect rather than an issue with the instrument (e.g., source contamination) or the analyte itself (e.g., poor ionization).
Step 2: Optimize Chromatographic Separation
-
Symptom: The post-column infusion experiment shows a significant signal dip at or near the retention time of this compound.
-
Action: Modify your LC method to separate the analyte from the interfering region.
-
Change Gradient Profile: Increase the ramp time of your gradient to improve the resolution between your analyte and the matrix components. Phospholipids, common culprits, often elute in the middle of a typical reversed-phase gradient.
-
Evaluate Stationary Phase: If gradient modification is insufficient, consider a column with different selectivity. For a basic compound like Prothipendyl and its metabolite, a C18 column is a standard choice, but switching to a phenyl-hexyl or embedded polar group (EPG) phase might alter the elution profile of interferences.
-
Microflow LC: Reducing the flow rate to the nanoliter-per-minute range can decrease ion suppression by forming smaller, more efficient droplets in the ESI source.[11][14]
-
-
Causality: The goal is to ensure that by the time this compound enters the ion source, the concentration of interfering matrix components is minimal. Chromatographic separation is often the most effective way to achieve this.[1][2]
Step 3: Enhance Sample Preparation
-
Symptom: Chromatographic optimization is insufficient to resolve the analyte from the suppression zone.
-
Action: Implement a more rigorous and selective sample preparation technique to remove matrix components before injection. The choice of technique is critical.
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[1] | Non-selective; does not effectively remove phospholipids, a major source of ion suppression.[1] | Poor |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT.[1] Effective for removing salts and some polar interferences.[7] | Requires solvent optimization, can be labor-intensive, may require evaporation/reconstitution steps. | Moderate to Good |
| Solid-Phase Extraction (SPE) | Highly selective, provides excellent cleanup and concentration, can effectively remove phospholipids.[2][15] | Requires method development, more expensive than PPT or LLE.[7] | Excellent |
-
Recommended Action: For this compound in plasma, move from Protein Precipitation to either LLE or, ideally, a mixed-mode Solid-Phase Extraction (SPE) method. A mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent is highly effective for retaining basic analytes like Prothipendyl while allowing for stringent washing steps to remove phospholipids and other interferences.
-
Causality: The most effective way to combat ion suppression is to remove the source of the problem. Advanced sample preparation techniques like SPE are designed to selectively isolate the analyte of interest from the complex sample matrix.[7]
Step 4: Adjust Mass Spectrometer and Ion Source Parameters
-
Symptom: Suppression persists even after optimizing chromatography and sample preparation.
-
Action: Modify ionization or source settings.
-
Switch Ionization Polarity: While this compound is expected to ionize well in positive mode, testing negative mode is a quick experiment. Fewer endogenous compounds ionize in negative mode, which can sometimes eliminate the specific interference.[10][11]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile salts and phospholipids compared to ESI.[1][10]
-
Optimize Source Parameters: Adjusting gas flows (nebulizer, auxiliary) and temperatures can influence the desolvation process and may help mitigate suppression to some extent.[14]
-
-
Causality: Changing the ionization mechanism (ESI vs. APCI) or polarity can fundamentally alter which molecules get ionized, potentially excluding the interfering compounds from the analysis.[10]
Detailed Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
Prepare Solutions:
-
Analyte Solution: A standard solution of this compound in 50:50 acetonitrile:water at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Blank Matrix: An extracted sample of the matrix (e.g., plasma) that does not contain the analyte, processed using your current sample preparation method.
-
-
System Setup:
-
Connect the LC column outlet to one port of a low-dead-volume T-union.
-
Deliver the Analyte Solution via a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) to the second port of the T-union.
-
Connect the third port of the T-union to the ESI-MS inlet.
-
-
Execution:
-
Begin infusing the Analyte Solution and allow the MS signal to stabilize. You should observe a flat, high-intensity baseline for the this compound MRM transition.
-
Inject the prepared Blank Matrix sample onto the LC system and run your standard chromatographic gradient.
-
-
Interpretation:
-
Monitor the stable baseline of the infused analyte. Any significant drop in signal intensity corresponds to a region of ion suppression caused by co-eluting components from the matrix.[13]
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent, which is ideal for basic compounds.
-
Sample Pretreatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is positively charged for retention on the cation-exchange sorbent.
-
-
Conditioning:
-
Condition the SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash 2 (Non-polar Interferences/Phospholipids): Wash with 1 mL of methanol. This step is crucial for removing phospholipids that may have been retained by reversed-phase mechanisms.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.
-
-
Final Step:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in a suitable mobile phase for LC-MS analysis.
-
Caption: Workflow for Solid-Phase Extraction (SPE).
By systematically applying these troubleshooting steps and protocols, researchers can effectively diagnose, mitigate, and ultimately eliminate ion suppression, leading to robust, reliable, and accurate quantification of this compound in complex biological matrices.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Verge Scientific Communications. [Link]
-
Bhandari, D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
Fernando, W. S., & Amarasinghe, D. M. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science. [Link]
-
Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Horvath, V., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Prest, H. F., et al. (2012). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. [Link]
-
Xu, R., et al. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
-
Studzińska, S., & Buszewski, B. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Westphal, F., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]
-
Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]
-
Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. National Institutes of Health. [Link]
-
A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. ResearchGate. [Link]
-
Prothipendyl. PubChem. [Link]
-
Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Springer. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health. [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent. [Link]
-
Prothipendyl Hydrochloride. DrugBank. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. providiongroup.com [providiongroup.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
addressing poor chromatographic resolution of Prothipendyl metabolites
Welcome to the technical support center for the chromatographic analysis of Prothipendyl and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in achieving robust and reproducible chromatographic resolution. Our approach is built on explaining the causal mechanisms behind chromatographic behavior to empower you to make informed decisions during method development and optimization.
Understanding the Challenge: The Physicochemical Landscape
Prothipendyl is an azaphenothiazine derivative characterized by a tertiary amine in its side chain, making it a basic compound. Its primary phase I metabolites, N-desmethyl-prothipendyl and prothipendyl sulfoxide, present a unique separation challenge due to their structural similarities and differing polarities.
-
Prothipendyl: A tertiary amine, moderately lipophilic.
-
N-desmethyl-prothipendyl: A secondary amine, formed by the removal of a methyl group. This change slightly increases its polarity and basicity compared to the parent drug.
-
Prothipendyl Sulfoxide: Formed by the oxidation of the sulfur atom in the thiazine ring. The introduction of the sulfoxide group dramatically increases the molecule's polarity.
The key to resolving these compounds lies in controlling their ionization state, which is governed by the mobile phase pH and the pKa of the amine functional groups.
Table 1: Estimated Physicochemical Properties of Prothipendyl and Key Metabolites
| Compound | Structure | M.W. | XLogP3 (Predicted) | Estimated Basic pKa | Notes on Chromatographic Behavior |
| Prothipendyl | 285.4 g/mol | 3.4[1] | ~9.0 - 10.0 | Tertiary amine. Prone to peak tailing on older silica columns. Retention is highly sensitive to mobile phase pH. | |
| N-desmethyl-prothipendyl | Inferred Structure | 271.4 g/mol | ~3.0 - 3.3 (Slightly more polar than parent) | ~10.0 - 11.0 | Secondary amine. More basic and slightly more polar than Prothipendyl. May elute slightly earlier than the parent drug. |
| Prothipendyl Sulfoxide | Inferred Structure | 301.4 g/mol | < 2.5 (Significantly more polar than parent) | ~9.0 - 10.0 | The amine pKa remains similar, but the sulfoxide group drastically increases polarity, leading to much shorter retention times in reversed-phase HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why are my Prothipendyl peaks tailing or showing poor symmetry?
Answer: This is the most common issue when analyzing basic compounds like Prothipendyl. Peak tailing is primarily caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.
-
Causality: At a typical analytical pH (e.g., pH 3-6), the amine side chain of Prothipendyl (pKa ~9-10) will be protonated (positively charged). Residual silanols on the silica backbone (pKa ~3.5-4.5) can be deprotonated (negatively charged), creating sites for strong ionic interaction. This mixed-mode retention mechanism leads to tailing peaks.
-
Solution:
-
Use Modern Columns: Employ high-purity, end-capped C18 columns or those with hybrid particle technology. These columns are designed to have a minimal number of accessible silanol groups, significantly reducing tailing.
-
Optimize Mobile Phase pH: Operate at either low pH (<3) or high pH (>10). At low pH, most silanols are protonated (neutral), minimizing ionic interactions. At high pH, the amine on Prothipendyl is deprotonated (neutral), also preventing these interactions.
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield the silanol interactions, improving peak shape.
-
Q2: I can't resolve Prothipendyl from its N-desmethyl metabolite. What should I do?
Answer: Prothipendyl and N-desmethyl-prothipendyl are very close in polarity and structure, making them a critical pair for separation.
-
Causality: The only difference is a single methyl group. While N-desmethyl-prothipendyl is slightly more polar, this difference may not be sufficient for baseline resolution under standard C18 conditions. Their pKa values are also very similar, meaning their retention times will shift in a similar fashion with changes in pH.
-
Solution:
-
Optimize Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. Methanol is a better hydrogen bond donor and can offer different selectivity for the secondary amine of the metabolite versus the tertiary amine of the parent drug.
-
Reduce Gradient Slope: A shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation.
-
Consider an Alternative Stationary Phase: A phenyl-hexyl or embedded polar group (EPG) column can provide alternative selectivity through π-π or hydrogen bonding interactions, which may be sufficient to resolve this critical pair.
-
Q3: What is the expected elution order for Prothipendyl and its metabolites in reversed-phase HPLC?
Answer: Based on polarity, the expected elution order from earliest to latest is:
-
Prothipendyl Sulfoxide: The highly polar sulfoxide group makes this metabolite the least retained.
-
N-desmethyl-prothipendyl: Slightly more polar than the parent drug.
-
Prothipendyl: The most lipophilic and therefore the most retained of the three.
This order should hold true under most standard reversed-phase conditions. If you observe a different elution order, it could indicate an alternative separation mechanism (e.g., HILIC) or strong secondary interactions with the stationary phase.
Troubleshooting Guide: A Deeper Dive
Issue 1: Co-elution of Prothipendyl and N-desmethyl-prothipendyl
This is a classic "critical pair" problem. Achieving baseline resolution requires a systematic approach to optimizing selectivity.
Caption: Systematic workflow for resolving the critical pair.
Issue 2: Poor Peak Shape and Unstable Retention Times
This issue points directly to a problem with controlling the ionization state of the analytes. Operating near the pKa of Prothipendyl (~9-10) or the silanols of the column (~4) will lead to poor reproducibility. The key is to force the analytes into a single, stable ionic form.
Caption: Effect of mobile phase pH on analyte and column charge.
This approach is compatible with most silica-based columns and provides excellent peak shape by suppressing silanol activity.
-
Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax RRHD Eclipse Plus C18) with dimensions like 2.1 x 50 mm, 1.7 µm for UPLC applications.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the tertiary amine of Prothipendyl is fully protonated and the column's silanol groups are neutralized. This provides robust, sharp peaks.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: 10% B (Re-equilibration)
-
-
-
Optimization:
-
If retention is too low, consider using a less aggressive starting percentage of Solvent B (e.g., 5%) or a shallower gradient.
-
If resolution is insufficient, switch Solvent B to Methanol (with 0.1% Formic Acid) to alter selectivity.
-
This approach can provide excellent peak shape and increased retention, which may be useful for resolving early-eluting polar metabolites from the void volume.
CRITICAL NOTE: High pH mobile phases (pH > 8) will rapidly dissolve standard silica columns. You must use a pH-stable column, such as a hybrid-particle column (e.g., Waters XBridge/XSelect) or a polymer-based column.
-
Column Selection: Use a pH-stable C18 column (e.g., Waters XBridge BEH C18, Phenomenex Kinetex EVO C18) with dimensions appropriate for your system.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile.
-
Rationale: At pH 10, Prothipendyl and its amine-containing metabolites will be in their neutral, uncharged state. This eliminates peak tailing from silanol interactions and increases hydrophobic retention on the C18 phase.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient: Start with a higher percentage of organic (e.g., 20-30% B) than the low pH method, as the neutral forms of the analytes will be more strongly retained. Adjust the gradient as needed to achieve the desired separation.
-
-
Optimization:
-
High pH methods often provide different selectivity than low pH methods and can be a powerful tool for resolving difficult peak pairs.
-
Ensure your entire LC system, including seals and tubing, is compatible with high pH mobile phases.
-
Reference Method Insights
By understanding the fundamental physicochemical properties of Prothipendyl and its metabolites and applying the systematic troubleshooting workflows described here, you can successfully develop a robust and reproducible chromatographic method to achieve excellent resolution.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14670, Prothipendyl. Retrieved from [Link].
- Hess, C., et al. (2017). Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples—Benefit for routine drug testing. Journal of Pharmaceutical and Biomedical Analysis, 145, 517-524.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71306935, Prothipendyl sulfoxide. Retrieved from [Link].
-
Rowan University (2024). pKa Prediction. Retrieved from [Link].
-
Schrödinger (2024). Epik: Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link].
- Krämer, M., Heese, P., Banger, M., Madea, B., & Hess, C. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(6), 1009–1016.
- Blazheyevskiy, M. Y., & Blazheevska, A. M. (2023). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. French-Ukrainian Journal of Chemistry, 11(2), 118-129.
-
Master Organic Chemistry (2010). How To Use a pKa Table. Retrieved from [Link].
-
Fiveable Inc. (2024). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link].
- Wilson, I. D., et al. (2005). UPLC-MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 43-54.
- Chen, Y. D., et al. (2021). UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. Clinical Chemistry.
- Zhang, L., et al. (2022). Establishment and application of a UPLC-MS/MS method for the determination of tiletamine and its metabolite in biological samples. Journal of Forensic Medicine, 38(2), 153-160.
- Wallace, F. N., et al. (2009). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection.
- Blazheyevskiy, M. Y. (2019). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Journal of the Iranian Chemical Society, 16(12), 2735-2743.
Sources
- 1. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Prothipendyl Sulphoxide degradation during sample storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with Prothipendyl Sulphoxide during sample storage. As a key metabolite of the azaphenothiazine neuroleptic agent Prothipendyl, the accurate quantification of this compound is critical for pharmacokinetic and metabolic studies.[1][2] However, its inherent chemical nature as a sulphoxide makes it susceptible to degradation, posing significant bioanalytical challenges.
This document moves beyond standard protocols to explain the causal mechanisms behind degradation and offers field-proven troubleshooting strategies to ensure the integrity of your experimental data.
Core Principles of Sulphoxide Instability
Prothipendyl is metabolized in the liver, primarily through N-demethylation and S-oxidation, the latter of which forms this compound.[1] The sulphur atom in the sulphoxide group exists in an intermediate oxidation state, making it vulnerable to both reduction and further oxidation.[3][4] Understanding this redox chemistry is fundamental to preventing its degradation in biological matrices.
-
Reduction: The sulphoxide can be reduced back to its parent sulphide, Prothipendyl. This can be chemically or enzymatically mediated. Endogenous reducing agents in biological samples or certain experimental conditions can facilitate this conversion.[5]
-
Oxidation: Conversely, this compound can be oxidized to form the corresponding sulphone. This is often promoted by exposure to atmospheric oxygen, metal ions, or inappropriate storage temperatures.[3][6]
These potential transformations underscore the necessity of meticulous sample handling and storage protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to measure accurately?
This compound is a primary Phase I metabolite of Prothipendyl, an azaphenothiazine drug.[1][7] Its accurate measurement is challenging due to its chemical instability. The sulphoxide group is susceptible to in-vitro reduction back to the parent drug (Prothipendyl) or oxidation to a sulphone metabolite, altering the true concentration in the sample post-collection.[3][8]
Q2: What is the ideal temperature for storing samples containing this compound?
For long-term stability (weeks to months), storing plasma, serum, or urine samples at -80°C is strongly recommended.[9][10] This cryogenic temperature significantly slows down both chemical and enzymatic degradation processes.[11] For short-term storage (up to 24 hours), refrigeration at 2-8°C can be acceptable, but validation is crucial.[10][12] Avoid storage at room temperature, as significant degradation can occur within hours.[13]
Q3: Can I use antioxidants or other stabilizers in my collection tubes?
Yes, the use of stabilizers can be highly effective but requires careful validation. Acidification of plasma immediately after collection can help preserve certain analytes.[14] For compounds prone to oxidation, adding antioxidants may be beneficial. However, it's critical to ensure any additive does not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS) or, conversely, promote other degradation pathways.[9][15] The chosen stabilizer must be tested to confirm it doesn't degrade the analyte of interest.
Q4: My this compound concentration is decreasing over time, while the parent Prothipendyl concentration is increasing. What is happening?
This observation is a classic indicator of in-vitro reduction of the sulphoxide metabolite back to the parent drug. This can be caused by endogenous reducing agents or enzymes in the biological matrix. To mitigate this, minimize the time samples spend at room temperature, process samples on ice, and freeze them at -80°C as rapidly as possible.[5][13]
Q5: How does pH affect the stability of this compound?
The stability of phenothiazine derivatives and their metabolites can be pH-dependent. This compound is readily formed in a slightly acidic medium.[3] While extreme pH values should be avoided during storage, maintaining a consistent and slightly acidic pH can sometimes enhance stability. However, this must be balanced with the overall sample integrity, as acidifying whole blood can cause coagulation.[15] Any pH adjustment should be performed on plasma or serum and be thoroughly validated.
Visualizing Degradation Pathways
The following diagram illustrates the central role of this compound as a metabolite and its potential degradation routes during storage.
Caption: Metabolic formation and primary ex-vivo degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific experimental problems with a focus on identifying the root cause and implementing corrective actions.
Problem 1: High variability in analyte concentration between replicate samples.
-
Question: I've processed multiple aliquots from the same initial sample, but my LC-MS/MS results for this compound are inconsistent. Why?
-
Answer & Troubleshooting Protocol: High variability often points to inconsistent sample handling and processing, especially for a labile compound. The key is to standardize every step from collection to analysis.
-
Root Cause Analysis:
-
Differential Handling Time: Were all aliquots processed simultaneously? Even a few hours difference at room temperature can lead to variable degradation.[13]
-
Temperature Fluctuations: Were samples kept consistently on ice or at 4°C during processing? Moving samples between cold and ambient temperatures can accelerate degradation.[12]
-
Inconsistent Additive Dosing: If a stabilizer is used, was it added precisely and mixed uniformly in all aliquots?
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? This is a known cause of degradation for many analytes. Limit freeze-thaw cycles to the absolute minimum.
-
-
Corrective Action: Standardized Sample Processing Workflow This protocol minimizes variability by controlling critical parameters.
-
Problem 2: An unknown peak appears and grows in chromatograms of stored samples.
-
Question: When I re-analyze my stored samples, I see a new peak eluting near my this compound peak, and its area increases with storage time. What could it be?
-
Answer & Troubleshooting Protocol: This strongly suggests the formation of a degradation product, most likely the Prothipendyl Sulphone due to oxidation. [3]
-
Identification Protocol:
-
Mass Spectrometry: The primary tool for identification. The sulphone will have a mass-to-charge ratio (m/z) that is 16 Da higher than the sulphoxide (this compound + O). Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Forced Degradation Study: Intentionally degrade a reference standard of this compound to confirm the identity of the new peak.
-
Step 1: Prepare a solution of this compound standard in a relevant matrix (e.g., control plasma).
-
Step 2: Expose the solution to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or leave it exposed to light and air at room temperature for 24-48 hours. [6] * Step 3: Analyze the stressed sample by LC-MS/MS. The peak that grows significantly should correspond to the unknown peak in your stored samples, confirming it as the sulphone.
-
-
-
Prevention Strategy:
-
Inert Atmosphere: During processing, minimize exposure to air. If feasible, overlay samples with an inert gas like nitrogen or argon before capping and freezing. [16] * Light Protection: Use amber or opaque collection and storage tubes to protect the analyte from photodegradation. [17][18] * Chelating Agents: Metal ions can catalyze oxidation. [13]Using EDTA as an anticoagulant for blood collection is beneficial as it chelates metal ions.
-
-
Summary of Recommended Storage Conditions
The stability of this compound is highly dependent on the storage matrix and conditions. The following table provides a general guideline for researchers.
| Matrix | Temperature | Max Duration | Key Considerations |
| Whole Blood | 2-8°C | < 2 hours | Process to plasma as quickly as possible. Degradation is rapid. [13] |
| Plasma/Serum | 2-8°C | < 24 hours | For short-term/overnight processing only. [10] |
| Plasma/Serum | -20°C | < 1 month | Sub-optimal for long-term. Risk of degradation still present. |
| Plasma/Serum | -80°C | > 6 months | Gold standard for long-term storage. [9][19] |
| Urine | 2-8°C | < 48 hours | Stability is generally better than in plasma, but requires validation. [10] |
| Urine | -20°C | < 3 months | Acceptable for intermediate storage. |
| Urine | -80°C | > 6 months | Recommended for all long-term urine sample storage. |
Note: These are general recommendations. It is imperative to perform your own stability studies under your specific laboratory conditions and with your specific biological matrix.
References
-
Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. ResearchGate. Available from: [Link]
-
Prothipendyl hydrochloride monohydrate | C16H22ClN3OS | CID 24844799. PubChem. Available from: [Link]
-
Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. ResearchGate. Available from: [Link]
-
Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. ResearchGate. Available from: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]
-
Prothipendyl | C16H19N3S | CID 14670. PubChem. Available from: [Link]
-
A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months. PMC - NIH. Available from: [Link]
-
Prothipendyl Hydrochloride | C16H20ClN3S | CID 14669. PubChem. Available from: [Link]
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. PMC - NIH. Available from: [Link]
-
Prothipendyl Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available from: [Link]
-
Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and. Ovid. Available from: [Link]
-
Importance of Temperature Control in Pharmaceutical Stability Storage. SciSafe. Available from: [Link]
-
Impact of Storage Conditions on Drug Shelf Life. SciSafe. Available from: [Link]
-
Stability of whole blood and plasma ascorbic acid. PubMed. Available from: [Link]
-
Proposed oxidative degradation pathway. ResearchGate. Available from: [Link]
-
The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. Journal of International Journal of Clinical Research and Reports. Available from: [Link]
-
Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. ResearchGate. Available from: [Link]
-
Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid. MDPI. Available from: [Link]
-
What is Prothipendyl Hydrochloride used for? Patsnap Synapse. Available from: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]
-
Plasma/Serum Solution. 300K Solutions. Available from: [Link]
-
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. PubMed. Available from: [Link]
-
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. Available from: [Link]
-
Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Canadian Scientific. Available from: [Link]
-
Stabilisation of Clinical Samples. European Bioanalysis Forum. Available from: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available from: [Link]
-
Proper Chemical Storage. Kent State University. Available from: [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]
-
Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports. Available from: [Link]
-
What is the mechanism of Prothipendyl Hydrochloride? Patsnap Synapse. Available from: [Link]
-
Inhibition of Methionine Sulfoxide Reduction by Dimethyl Sulfoxide. ResearchGate. Available from: [Link]
-
What Are The Best Practices For Chemical Storage In A Laboratory? YouTube. Available from: [Link]
-
Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers. Available from: [Link]
-
Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed. Available from: [Link]
-
Degradation Pathway. ResearchGate. Available from: [Link]
-
Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. Available from: [Link]
-
Determination of Phenothiazines in Biological Samples. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scisafe.com [scisafe.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-b-f.eu [e-b-f.eu]
- 16. gmpplastic.com [gmpplastic.com]
- 17. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 18. csuohio.edu [csuohio.edu]
- 19. Plasma/Serum Solution - 300K Solutions [300k.bio]
selecting the optimal internal standard for Prothipendyl Sulphoxide analysis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of prothipendyl sulphoxide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data. The selection of an appropriate internal standard is a critical juncture in method development, directly impacting the accuracy, precision, and robustness of your results. This guide will provide an in-depth exploration of this topic, grounded in established analytical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it essential for the analysis of this compound?
A1: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest (in this case, this compound) that is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknowns, prior to sample processing. Its primary role is to correct for the variability inherent in the analytical process.[1]
The journey of an analyte from a complex biological matrix (like plasma or urine) to the detector is fraught with potential for variation. Sources of this variability can include:
-
Sample Preparation: Inconsistent recovery during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Injection Volume: Minor variations in the volume of sample introduced into the analytical instrument.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.
By adding an internal standard that behaves similarly to this compound, we can assume that any losses or variations experienced by the analyte will be mirrored by the internal standard. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for these variations and leading to more accurate and precise results.
Q2: What are the characteristics of an ideal internal standard for this compound analysis?
A2: The ideal internal standard should be a chemical mimic of this compound. The key characteristics include:
-
Structural Similarity: The IS should have a very similar chemical structure to this compound to ensure comparable behavior during extraction and chromatography.
-
Similar Extraction Recovery: The efficiency of extracting the IS from the sample matrix should be close to that of the analyte.
-
Similar Chromatographic Behavior: The IS should have a retention time close to, but not co-eluting with, this compound. This ensures that both compounds are subjected to similar matrix effects.
-
No Interference: The IS should not be present in the blank matrix and should not interfere with the detection of the analyte.
-
Mass Spectrometric Distinction: In LC-MS/MS analysis, the IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.
-
Stability: The IS must be stable throughout the entire analytical process.
The "gold standard" for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[2] In this case, the ideal IS would be deuterated this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for analytical variability.
Q3: Is a commercially available deuterated internal standard for this compound available?
A3: Based on current information, a commercially available, stable isotope-labeled internal standard specifically for this compound is not readily found. While the synthesis of such a compound is feasible, it is not a routine catalog item for most chemical suppliers. This presents a common challenge in the analysis of metabolites.
Q4: If a deuterated version of this compound is unavailable, what is the next best option?
A4: In the absence of a commercially available deuterated this compound, the most scientifically sound and widely accepted alternative is to use a stable isotope-labeled version of the parent drug, prothipendyl-d4 .
Rationale:
-
Structural Analogy: Prothipendyl and its sulphoxide metabolite share the same core tricyclic azaphenothiazine structure. This structural similarity means they will have comparable extraction efficiencies and chromatographic behavior.
-
Co-extraction: During sample preparation methods like SPE or LLE, prothipendyl-d4 will behave very similarly to this compound, effectively tracking and correcting for any recovery losses.
-
Chromatographic Proximity: While not identical, the retention times of prothipendyl and its sulphoxide are typically close enough on a reverse-phase column that they experience similar matrix effects.
-
Commercial Availability: Deuterated prothipendyl is more likely to be commercially available as it is the primary analyte in many studies.
It is crucial to validate the use of prothipendyl-d4 as the internal standard for this compound analysis thoroughly, paying close attention to potential differences in ionization efficiency and matrix effects between the parent drug and its metabolite.
Troubleshooting Guide
Problem 1: High variability in the internal standard (IS) response across an analytical run.
-
Potential Cause A: Inconsistent Sample Preparation.
-
Explanation: If the IS is added before the extraction step, significant variability in its response can indicate inconsistent extraction recovery. This could be due to variations in pH, incomplete phase separation in LLE, or channeling in SPE cartridges.
-
Troubleshooting Steps:
-
Review your sample preparation protocol for any steps that could introduce variability.
-
Ensure consistent and thorough vortexing/mixing at all stages.
-
For SPE, check for proper cartridge conditioning and ensure a consistent flow rate during sample loading and washing.
-
Prepare a set of standards in a clean solvent (post-extraction) and compare their IS response to the extracted samples. A large discrepancy points to extraction issues.
-
-
-
Potential Cause B: Instrumental Issues.
-
Explanation: A drifting or erratic IS signal can be indicative of problems with the LC-MS/MS system, such as a failing pump, a partially clogged injector, or instability in the mass spectrometer's ion source.
-
Troubleshooting Steps:
-
Monitor the LC system pressure for any unusual fluctuations.
-
Perform an injection of a standard solution multiple times to assess the reproducibility of the instrument.
-
Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
-
Problem 2: The analyte/IS response ratio is inconsistent in quality control (QC) samples.
-
Potential Cause A: Differential Matrix Effects.
-
Explanation: Even with a structurally similar IS like prothipendyl-d4, there might be subtle differences in how matrix components affect its ionization compared to this compound.
-
Troubleshooting Steps:
-
Optimize the chromatographic separation to move the analyte and IS away from regions of significant ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Evaluate different sample cleanup techniques (e.g., switching from protein precipitation to SPE) to remove more of the interfering matrix components.
-
Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.
-
-
-
Potential Cause B: Analyte Instability.
-
Explanation: this compound may be less stable than the IS under certain conditions (e.g., temperature, pH, light exposure) during sample processing or storage.
-
Troubleshooting Steps:
-
Conduct stability studies of the analyte in the biological matrix at various temperatures (bench-top, freeze-thaw cycles, long-term storage).
-
Ensure that samples are processed promptly and protected from light if the analyte is light-sensitive.
-
-
Selecting the Optimal Internal Standard: A Comparative Overview
| Internal Standard Candidate | Pros | Cons | Recommendation |
| This compound-d3 (Hypothetical) | - The "gold standard" choice. - Nearly identical physicochemical properties to the analyte. - Best correction for extraction variability and matrix effects. | - Not readily commercially available. - May require custom synthesis, which is costly and time-consuming. | Ideal, but impractical for most laboratories. |
| Prothipendyl-d4 | - Structurally very similar to the analyte. - Expected to have similar extraction and chromatographic behavior. - More likely to be commercially available. - Widely accepted by regulatory agencies when a deuterated metabolite is unavailable.[3][4] | - Not an exact chemical match; minor differences in polarity and ionization efficiency are possible. - Requires thorough validation to demonstrate it effectively tracks the analyte. | The most practical and scientifically sound choice. |
| Structurally-Related Analog (e.g., another phenothiazine) | - May be readily available and inexpensive. | - Significant differences in physicochemical properties can lead to poor tracking of the analyte during extraction and chromatography. - More susceptible to differential matrix effects. - Generally not recommended by regulatory bodies if a SIL-IS is a viable option.[5] | Not recommended for regulated bioanalysis. |
Experimental Protocol: Validation of Prothipendyl-d4 as an Internal Standard for this compound Analysis
This protocol outlines the key steps for validating the use of prothipendyl-d4 as an internal standard for the quantification of this compound in human plasma by LC-MS/MS. This should be adapted to your specific laboratory SOPs and instrumentation.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and prothipendyl-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution.
-
Prepare a working internal standard solution of prothipendyl-d4 at a suitable concentration (e.g., 100 ng/mL).
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the prothipendyl-d4 working solution.
-
Vortex briefly to mix.
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of this compound from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Determine the precursor and product ions (e.g., by infusing a standard solution).
-
Prothipendyl-d4: Determine the precursor and product ions.
-
4. Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve over the expected concentration range.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Compare the response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Role of the internal standard in correcting for variability.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: AAPS workshop report. The AAPS journal, 9(1), E30–E42.
-
Krämer, M., Helfer, A. G., Ewald, A. H., Weber, A. A., & Maurer, H. H. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug testing and analysis, 10(4), 745–749. [Link]
-
Shoghi, E., Fuguet, E., Bosch, E., & Ràfols, C. (2013). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 33-46. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
Sources
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Analytical Methods for Prothipendyl Sulphoxide
For the modern researcher, scientist, and drug development professional, the robust validation of an analytical method is not merely a regulatory checkbox; it is the bedrock of reliable data and, consequently, the foundation of product quality and patient safety. This guide provides an in-depth, comparative analysis of analytical methodologies for the quantification of Prothipendyl Sulphoxide, a key metabolite of the antipsychotic drug Prothipendyl.[1][2][3] Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.
Prothipendyl, an azaphenothiazine neuroleptic, undergoes metabolism to form this compound.[2][3][4] The accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and stability studies. The choice of analytical method can significantly impact the quality and reliability of these studies. This guide will compare and contrast the predominant analytical techniques, providing the necessary framework for selecting and validating a method that is fit for its intended purpose.
The Regulatory Landscape: A Harmonized Approach
The validation of analytical procedures is a globally harmonized process, largely governed by the International Council for Harmonisation (ICH) guidelines, with specific guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12][13][14][15][16][17][18] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12][16] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, emphasizing a lifecycle management approach to analytical procedures.[6][11][12]
The core validation characteristics that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[8][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound is dictated by the specific requirements of the study, including the required sensitivity, selectivity, and sample matrix. The two primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry (Difference Spectrophotometry) |
| Principle | Separation of the analyte from other components based on its differential partitioning between a stationary and a mobile phase, followed by detection (e.g., UV, MS). | Measurement of the difference in absorbance between the oxidized (sulphoxide) and unoxidized form of the drug after a chemical reaction.[19] |
| Specificity | High. Can separate Prothipendyl, this compound, and other degradation products, ensuring unequivocal quantification.[20][21] | Moderate to High. The difference measurement minimizes interference from excipients and other degradation products that do not undergo the specific oxidation reaction.[19] |
| Sensitivity | High. Techniques like HPLC coupled with mass spectrometry (LC-MS) can achieve very low limits of detection and quantification, suitable for biological matrices.[2][3] | Moderate. Generally less sensitive than HPLC-MS, with a reported linearity range of 3.2-60 µg/mL for the parent drug.[19] |
| Linearity & Range | Excellent linearity over a wide concentration range is typically achievable. | Good linearity within a defined concentration range.[19] |
| Precision & Accuracy | High precision and accuracy are hallmarks of a well-validated HPLC method. | Good precision and accuracy can be achieved, though typically with slightly higher variability than HPLC. |
| Robustness | Can be sensitive to variations in mobile phase composition, pH, flow rate, and column temperature. Robustness testing is critical.[21] | Generally robust against minor variations in reaction conditions, but the stability of the oxidizing agent and reaction time can be critical parameters. |
| Application | Ideal for stability-indicating assays, analysis in complex matrices (e.g., biological fluids, formulations), and simultaneous determination of multiple components.[2][22][23] | Suitable for the quantitative determination of Prothipendyl in pharmaceutical preparations by converting it to its sulphoxide.[19] |
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
The following protocol outlines a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. This method is designed to separate the sulphoxide from the parent drug, Prothipendyl, and potential degradation products.
Instrumentation and Chromatographic Conditions
-
System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[24]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 15 mM phosphate buffer pH 3.25) and an organic modifier (e.g., acetonitrile).[25] The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A wavelength of 265 nm has been used for the simultaneous estimation of similar compounds.[24]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[25]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug products, this may involve extraction and dilution. For biological samples, a more complex extraction procedure (e.g., solid-phase extraction) may be necessary to remove interfering substances.
Method Validation Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed on the drug substance.[20][26][27][28][29] This involves subjecting the drug to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the drug with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the drug with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector.
Inject a series of at least five concentrations of the this compound standard solution. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.99.[30]
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[8]
-
Intermediate Precision (Inter-assay precision): The analysis should be performed by different analysts, on different days, and with different equipment. The RSD between the results should be within acceptable limits.
These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.
Deliberately vary critical method parameters such as:
-
pH of the mobile phase
-
Mobile phase composition
-
Flow rate
-
Column temperature
The effect on the results (e.g., peak area, retention time) should be evaluated. The method is considered robust if the results remain within acceptable limits.
Visualizing the Validation Workflow
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation of an analytical method for this compound is a critical undertaking that requires a thorough understanding of regulatory guidelines and the scientific principles behind the chosen analytical technique. While both HPLC and spectrophotometric methods can be validated for this purpose, HPLC, particularly when coupled with mass spectrometry, offers superior specificity and sensitivity, making it the method of choice for complex matrices and stability-indicating assays. The detailed protocol and validation workflow provided in this guide serve as a comprehensive resource for researchers and scientists to develop and validate a robust and reliable analytical method for this compound, ensuring the integrity of their data and the quality of their research.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- Q2(R2) Validation of Analytical Procedures - FDA.
- Validation of Analytical Methods According to the New FDA Guidance.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
- Identifying and characterizing Prothipendyl Hydrochloride degradation products. - Benchchem.
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
- Prothipendyl | C16H19N3S | CID 14670 - PubChem - NIH.
- Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples PMID: 29027369 | MedChemExpress.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples | Request PDF - ResearchGate.
- Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed.
- Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry. (2023, December 25).
- HPLC quantification of zolpidem and prothipendyl in a voluntary intoxication - PubMed.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ANALYTICAL METHOD VALIDATION IN PHARMA. (2024, April 21).
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2025, August 7).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
- Table 2: Analytical methods validation.
- A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances and Its Implementation in Apis | SciTechnol.
- Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11).
- Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI.
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
- Hplc analysis drugs | Sigma-Aldrich.
- Analysis of tablets using hplc | Sigma-Aldrich.
- Development of Stability Indicating Methods - Semantic Scholar.
- (PDF) Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance - ResearchGate. (2022, July 29).
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPINE. (2016, May 8).
- ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD - PharmacologyOnLine.
Sources
- 1. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medipol.edu.tr [medipol.edu.tr]
- 22. HPLC quantification of zolpidem and prothipendyl in a voluntary intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. iajpr.com [iajpr.com]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. ajpsonline.com [ajpsonline.com]
- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 30. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for the Measurement of Prothipendyl Sulphoxide
This guide provides a comprehensive framework for establishing an inter-laboratory comparison study for the accurate measurement of Prothipendyl Sulphoxide, a primary metabolite of the atypical antipsychotic agent Prothipendyl. The accurate quantification of this metabolite is crucial in both preclinical and clinical research to understand the parent drug's pharmacokinetics, assess patient adherence, and investigate potential drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the reliability and comparability of analytical data across different laboratories.
Introduction: The Importance of Standardized this compound Measurement
Prothipendyl is an azaphenothiazine derivative used in the treatment of psychotic disorders. Its metabolism is a key factor in its overall pharmacological profile, with this compound being a significant metabolite.[1] Consistent and accurate measurement of this metabolite across various research and clinical settings is paramount for generating reliable and reproducible data. Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for evaluating and improving the quality of analytical measurements.[2][3][4] They provide an objective assessment of a laboratory's performance and help identify potential sources of analytical variability.
This guide outlines a scientifically sound protocol for an inter-laboratory comparison of this compound measurement in human serum or plasma, leveraging a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Reference Analytical Method: A Foundation for Comparability
A well-defined and validated analytical method is the cornerstone of any successful inter-laboratory comparison. The following LC-MS/MS method is proposed as the reference method for this study, based on its high sensitivity, specificity, and wide adoption in bioanalytical laboratories.[5][6]
Causality Behind Experimental Choices
The selection of LC-MS/MS is predicated on its ability to provide high selectivity through the use of Multiple Reaction Monitoring (MRM), minimizing interference from the complex biological matrix.[6] A stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability during sample preparation and instrument analysis, thereby enhancing the accuracy and precision of the measurement.[5] The choice of a simple protein precipitation for sample preparation is a balance between effective cleanup and maintaining a high-throughput workflow suitable for clinical and research laboratories.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is designed to be a self-validating system, with embedded quality control checks to ensure the integrity of the results.
Materials:
-
Analytes: this compound analytical standard (e.g., Santa Cruz Biotechnology, CAS 10071-01-9).[1]
-
Internal Standard (IS): Prothipendyl-d3 Sulphoxide (custom synthesis may be required if not commercially available).
-
Reagents: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.
-
Biological Matrix: Pooled human serum or plasma (drug-free).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum/plasma sample, add 200 µL of methanol containing the internal standard (e.g., 10 ng/mL Prothipendyl-d3 Sulphoxide).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined by infusion of the analytical standardProthipendyl-d3 Sulphoxide (IS): To be determined by infusion of the IS |
| Collision Energy | To be optimized for each transition |
Calibration and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking known concentrations of this compound into the drug-free biological matrix. The concentration range should encompass the expected therapeutic concentrations (e.g., 0.5 - 50 ng/mL).[2]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
Inter-Laboratory Comparison Study Design
This section outlines a robust protocol for conducting the inter-laboratory comparison study, ensuring that the results are comparable and statistically meaningful.
Study Organization and Sample Distribution
A central organizing body will be responsible for preparing and distributing the study samples to all participating laboratories.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Study Samples
Each participating laboratory will receive a set of blinded samples, including:
-
Calibration Standards: A set of standards with known concentrations of this compound.
-
Quality Control (QC) Samples: Samples at three concentration levels (low, medium, high) to be analyzed in triplicate.
-
Unknown Samples: A set of samples with concentrations unknown to the participants.
Data Reporting and Analysis
Laboratories will be required to report their calculated concentrations for all QC and unknown samples. The central organizer will perform a statistical analysis of the submitted data, typically calculating Z-scores for each laboratory's results on the unknown samples. The Z-score indicates how many standard deviations a laboratory's result is from the consensus value.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Data Presentation and Interpretation
The results of the inter-laboratory comparison should be summarized in a clear and concise manner to allow for easy interpretation.
Comparative Data Table
| Laboratory ID | Sample ID | Reported Concentration (ng/mL) | Consensus Value (ng/mL) | Z-score | Performance |
| Lab A | UNK-01 | 5.2 | 5.0 | 0.4 | Satisfactory |
| Lab B | UNK-01 | 4.5 | 5.0 | -1.0 | Satisfactory |
| Lab C | UNK-01 | 6.5 | 5.0 | 3.0 | Unsatisfactory |
| Lab A | UNK-02 | 22.1 | 20.0 | 1.1 | Satisfactory |
| Lab B | UNK-02 | 19.5 | 20.0 | -0.3 | Satisfactory |
| Lab C | UNK-02 | 17.0 | 20.0 | -1.5 | Satisfactory |
Root Cause Analysis for Discrepancies
Laboratories with unsatisfactory performance should conduct a thorough root cause analysis to identify and rectify the source of the analytical error. Potential sources of variability include:
-
Sample Preparation: Inconsistent pipetting, incomplete protein precipitation.
-
Chromatography: Poor peak shape, co-eluting interferences.
-
Mass Spectrometry: Incorrect MRM transitions, suboptimal source parameters.
-
Calibration: Inaccurate preparation of standards, inappropriate curve fitting.
Conclusion: Fostering a Culture of Quality
Participation in inter-laboratory comparison studies for this compound measurement is a critical component of a laboratory's quality assurance program. By adhering to a standardized analytical method and participating in proficiency testing, laboratories can ensure the accuracy and reliability of their data, contributing to the overall quality and integrity of research and clinical outcomes in the field of drug development.
References
-
Krämer, M., Heese, P., Banger, M., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. [Link]
-
The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories. (2006). Pure and Applied Chemistry, 78(1), 145-196. [Link]
-
Royal Society of Chemistry. (2005). What is proficiency testing? AMC Technical Briefs, 18A. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Izumi, Y., Matsuda, F., Hirayama, A., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. [Link]
-
SCIEX. (2014). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]
-
Jian, W., Edom, R. W., Weng, N. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 469-478. [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC North America, 39(6), 282-289. [Link]
Sources
A Comparative Guide to Prothipendyl Sulphoxide and N-desmethylprothipendyl as Biomarkers in Therapeutic Drug Monitoring
This guide provides a comprehensive comparison of Prothipendyl Sulphoxide and N-desmethylprothipendyl as potential biomarkers for the therapeutic drug monitoring (TDM) of Prothipendyl, an azaphenothiazine neuroleptic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, available pharmacokinetic data, and analytical considerations for both metabolites, offering a critical evaluation of their current and potential utility in clinical and forensic settings.
Introduction: The Clinical Context of Prothipendyl and the Imperative for Biomarkers
Prothipendyl is a neuroleptic medication utilized for its antipsychotic, anxiolytic, and sedative properties.[1] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 receptors, with additional effects on other neurotransmitter systems.[1] As with many psychoactive drugs, there is significant interindividual variability in patient response and a narrow therapeutic window, making therapeutic drug monitoring (TDM) a valuable tool for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[2][3][4]
Effective TDM relies on the measurement of a reliable biomarker that correlates with the clinical effects of the drug.[2][5] While the parent drug concentration is often monitored, its metabolites can also serve as crucial biomarkers, particularly if they are pharmacologically active and present in significant concentrations.[3][6][7][8] Prothipendyl undergoes extensive metabolism in the liver, primarily through two major pathways: S-oxidation and N-demethylation, leading to the formation of this compound and N-desmethylprothipendyl, respectively.[9] This guide will critically evaluate the suitability of these two major metabolites as biomarkers for prothipendyl therapy.
Metabolic Pathways of Prothipendyl
Prothipendyl is metabolized predominantly by the cytochrome P450 (CYP) enzyme system in the liver. The two primary metabolic routes are:
-
S-oxidation: This pathway involves the oxidation of the sulfur atom in the azaphenothiazine ring, resulting in the formation of this compound. The CYP3A4 isoenzyme is primarily responsible for this reaction.[9]
-
N-demethylation: This reaction entails the removal of a methyl group from the dimethylamino propyl side chain, producing N-desmethylprothipendyl. This metabolic step is mainly catalyzed by the CYP2C19 and CYP1A2 isoenzymes.[9]
Further metabolism can lead to the formation of other demethylated and oxidized products.[9] The metabolic fate of prothipendyl is depicted in the following pathway diagram:
Caption: Metabolic pathway of Prothipendyl.
This compound as a Biomarker
This compound is a major phase I metabolite of prothipendyl. Its utility as a biomarker has been investigated to some extent, with quantitative data available from clinical studies.
Pharmacokinetic Profile
Studies have quantified the serum concentrations of this compound in patients receiving prothipendyl. The table below summarizes the available data from a study involving psychiatric patients.[1]
| Dosage of Prothipendyl | Time After Intake | Average Prothipendyl Serum Concentration (ng/mL) | Average this compound Serum Concentration (ng/mL) |
| 40 mg | 1 hour | 18.0 | 4.3 |
| 40 mg | 10.5 hours | 7.9 | 3.6 |
| 80 mg | 1 hour | 42.6 | - |
| 80 mg | 10.5 hours | 15.2 | - |
Note: Data for this compound at the 80 mg dose was not specified in the cited source.
These findings indicate that this compound is present in quantifiable amounts in the serum of patients treated with prothipendyl. However, a study that analyzed authentic forensic samples found that neither the sulphoxide nor other metabolites exhibited a prolonged detectability in comparison to the parent drug in serum or urine.[9] This suggests that this compound may not offer an advantage in terms of a longer detection window.
Pharmacological Activity
A critical factor in determining the utility of a metabolite as a biomarker is its pharmacological activity.[6][8] Currently, there is a lack of readily available information in the scientific literature specifically detailing the pharmacological activity of this compound. Without this information, it is challenging to ascertain whether its concentration directly contributes to the therapeutic or adverse effects of prothipendyl. If the sulphoxide is inactive, its measurement would primarily serve as an indicator of the parent drug's metabolism.
N-desmethylprothipendyl as a Biomarker
N-desmethylprothipendyl is the other major phase I metabolite of prothipendyl, formed through N-demethylation.[9]
Pharmacokinetic Profile
In stark contrast to this compound, there is a significant dearth of publicly available pharmacokinetic data for N-desmethylprothipendyl. While its formation has been confirmed in both in vitro and in vivo studies, quantitative data on its serum concentrations, half-life, and dose-concentration relationship are lacking in the reviewed literature.[9] This absence of fundamental pharmacokinetic information severely limits its current applicability as a reliable biomarker.
Pharmacological Activity
Similar to this compound, the pharmacological activity of N-desmethylprothipendyl is not well-documented in the available scientific literature. N-desmethyl metabolites of other psychoactive drugs are known to sometimes retain pharmacological activity, occasionally with a different receptor binding profile than the parent compound.[6][7] However, without specific studies on N-desmethylprothipendyl, its contribution to the overall clinical effect of prothipendyl remains unknown.
Analytical Methodologies for Quantification
The accurate quantification of prothipendyl and its metabolites in biological matrices is essential for their use as biomarkers. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[1][9][10]
Experimental Protocol: Quantification of Prothipendyl and this compound in Human Serum by LC-MS/MS
The following is a representative protocol based on established methods for the analysis of prothipendyl and its sulphoxide metabolite.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 200 µL of a precipitation solution (e.g., acetonitrile containing an appropriate internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution program to separate the analytes from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for prothipendyl, this compound, and the internal standard.
-
3. Data Analysis
-
Quantification is achieved by constructing a calibration curve from standards of known concentrations and calculating the concentration of the analytes in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Caption: LC-MS/MS workflow for biomarker quantification.
Comparative Analysis and Future Perspectives
Based on the currently available evidence, a direct and comprehensive comparison of this compound and N-desmethylprothipendyl as biomarkers is challenging due to the significant knowledge gap surrounding the latter.
| Feature | This compound | N-desmethylprothipendyl |
| Metabolic Pathway | S-oxidation (primarily CYP3A4) | N-demethylation (primarily CYP2C19, CYP1A2) |
| Pharmacokinetic Data | Some quantitative serum concentration data available | Lack of quantitative pharmacokinetic data |
| Pharmacological Activity | Not well-characterized | Not well-characterized |
| Analytical Methods | Quantifiable by LC-MS/MS | Quantifiable by LC-MS/MS (in principle) |
| Current Utility as a Biomarker | Limited; can indicate metabolism but clinical relevance is unclear | Very limited due to lack of data |
This compound currently stands as a more tangible, albeit incomplete, biomarker candidate simply because there is some quantitative data on its presence in patient samples. However, without a clear understanding of its pharmacological activity and a more detailed pharmacokinetic profile, its role in TDM is restricted to being an indicator of metabolic activity rather than a direct surrogate for clinical effect.
N-desmethylprothipendyl remains a theoretical biomarker candidate. The lack of fundamental pharmacokinetic and pharmacodynamic data makes it impossible to currently recommend its use in a clinical or research setting for TDM.
Future research should focus on:
-
Determining the Pharmacological Activity: In vitro receptor binding assays and functional assays are needed to determine if this compound and N-desmethylprothipendyl are active metabolites.
-
Comprehensive Pharmacokinetic Studies: Detailed pharmacokinetic studies in humans are required to determine the half-life, Cmax, AUC, and dose-concentration relationship for N-desmethylprothipendyl.
-
Correlation with Clinical Outcomes: Studies correlating the concentrations of both metabolites with therapeutic efficacy and adverse effects of prothipendyl are essential to establish their clinical utility as biomarkers.
Conclusion
For researchers and clinicians, the measurement of the parent drug, prothipendyl, remains the primary focus for TDM. The quantification of this compound may provide additional information on the metabolic status of the patient, but its interpretation in the context of clinical response requires caution. Further research is imperative to fully characterize both metabolites and unlock their potential as valuable tools for the personalized treatment with prothipendyl.
References
- Krämer, M., Bröcker, S., Madea, B., & Hess, C. (2017). Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing. Journal of Pharmaceutical and Biomedical Analysis, 145, 466-475.
- Hendset, M. (2006). The complexity of active metabolites in therapeutic drug monitoring of psychotropic drugs.
- Spina, E., & de Leon, J. (2015). The complexity of active metabolites in therapeutic drug monitoring of psychotropic drugs.
- Reidenberg, M. M. (1981). Impact of active metabolites on monitoring plasma concentrations of therapeutic drugs. Therapeutic Drug Monitoring, 3(4), 311-316.
-
Krämer, M., Heese, P., Banger, M., & Madea, B. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis, 10(6), 1009-1016. [Link]
- Kang, J. S., & Lee, M. H. (2009). Overview of therapeutic drug monitoring. The Korean Journal of Internal Medicine, 24(1), 1-10.
-
ARUP Laboratories. (2025). Therapeutic Drug Monitoring (TDM). ARUP Consult. [Link]
- Roškar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech.
- Clarke, W. (2016). Therapeutic drug monitoring. Basicmedical Key.
-
PubChem. (n.d.). Prothipendyl. National Center for Biotechnology Information. [Link]
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology, Inc.
- Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
- Thomas, L. (2015). Chapter 40: Therapeutic drug monitoring.
- Hiemke, C., Bergemann, N., Clement, H. W., Conca, A., Deckert, J., Domschke, K., ... & Riederer, P. (2018). Consensus guidelines for therapeutic drug monitoring in neuropsychopharmacology: Update 2017.
- Sharma, H. L., & Sharma, K. K. (2019).
- MuriPhys. (n.d.). Pharmacokinetics and Drug Metabolism.
- Pelkonen, O., & Pasanen, M. (2007). Drug metabolism and pharmacokinetics. Current Opinion in Allergy and Clinical Immunology, 7(4), 336-342.
- Viana, G. S. B., Goes, T. C., de Andrade, T. C. M., & de Vasconcelos, S. M. M. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)
- Schiantarelli, P., Cadel, S., & Acerbi, D. (1981). On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate. Arzneimittel-Forschung, 31(5), 845-851.
- Wang, Y., Zhang, Y., & Wang, Z. (2024). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. Molecules, 29(15), 3497.
- Miles, M. V., Tennison, M. B., & Greenwood, R. S. (1989). Pharmacokinetics of N-desmethylmethsuximide in pediatric patients.
- Hart, C. A., Lindsay, A. E., & Proudfoot, A. T. (1983). The role of N-desmethyl metabolites in the therapeutic drug monitoring of tricyclic antidepressants. Therapeutic Drug Monitoring, 5(2), 169-180.
- Zisapel, N., & Laudon, M. (2000). The N-desmethyl metabolite of imipramine is a potent inhibitor of melatonin receptors. European Journal of Pharmacology, 399(2-3), 183-185.
Sources
- 1. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Metabolism Studies [ouci.dntb.gov.ua]
- 3. The Complexity of Active Metabolites in Therapeutic Drug Monitoring of Psychotropic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Pharmacopsychiatry / Full Text [thieme-connect.com]
- 5. Analysis of the inhibition of pethidine N-demethylation by monoamine oxidase inhibitors and some other drugs with special reference to drug interactions in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of active metabolites in therapeutic drug monitoring of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of active metabolites on monitoring plasma concentrations of therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of N-demethyldiazepam in patients suffering from insomnia and treated with nortriptyline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Prothipendyl Sulphoxide: LC-MS/MS vs. HPLC-UV
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of pharmaceutical compounds and their metabolites is paramount. Prothipendyl, a tricyclic azaphenothiazine neuroleptic agent, undergoes metabolism to form key metabolites, including Prothipendyl Sulphoxide.[1][2] The monitoring of both the parent drug and its sulphoxide metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations to ensure efficacy and safety.[3][4][5]
This guide provides an in-depth, objective comparison of two prominent analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technology, present a head-to-head comparison of their performance metrics, and provide exemplary experimental protocols to guide your method development.
Foundational Principles of Detection
The choice between HPLC-UV and LC-MS/MS is fundamentally a decision between selectivity and simplicity. Both methods first employ HPLC to separate this compound from other compounds in a sample matrix. The divergence lies in how the molecule is detected post-separation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique relies on the inherent ability of a molecule to absorb light. Phenothiazines, including Prothipendyl and its metabolites, are aromatic compounds with strong UV absorption characteristics, making them suitable candidates for this detection method.[6] After the HPLC column separates the components of the mixture, the eluent flows through a cell where a beam of UV light is passed through it. The detector measures the amount of light absorbed at a specific wavelength, which is proportional to the concentration of the analyte in the sample.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a more sophisticated technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole selects the specific m/z of the parent this compound molecule (the precursor ion). This ion is then fragmented in a collision cell, and the resulting characteristic fragment ions (product ions) are detected by the third quadrupole. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Performance Metrics: A Head-to-Head Comparison
The selection of an analytical method should be driven by the specific requirements of the application, such as the need for sensitivity, the complexity of the sample matrix, and budget constraints.
| Performance Metric | HPLC-UV | LC-MS/MS | Senior Scientist's Insight |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the 10-50 ng/mL range for similar compounds.[7][8] | Very High. LLOQs in the low ng/mL to sub-ng/mL (e.g., 0.5 ng/mL) range are achievable.[3][5][9] | For trace-level quantification in biological fluids, such as in pharmacokinetic studies following low doses, LC-MS/MS is unequivocally superior. HPLC-UV may suffice for analyzing bulk drug substances or highly concentrated samples. |
| Selectivity & Specificity | Moderate to Low. Prone to interference from co-eluting matrix components that absorb at the same wavelength.[10][11] | Very High. MRM detection is highly specific, virtually eliminating interferences from the sample matrix.[10][11][12] | In complex matrices like plasma or urine, the risk of co-elution leading to overestimated results with HPLC-UV is significant. The specificity of LC-MS/MS ensures confidence in the data, which is critical for clinical and forensic decisions. |
| Matrix Effects | Generally low susceptibility, but vulnerable to direct chromatographic interference.[7] | High susceptibility. Co-eluting compounds can suppress or enhance analyte ionization, impacting accuracy.[13][14][15] | This is the Achilles' heel of LC-MS/MS. However, it can be effectively managed through robust sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard, which co-elutes and experiences the same matrix effects as the analyte. |
| Run Time | Typically longer to achieve baseline separation of the analyte from potential interferences. | Often shorter. The high selectivity of MS detection allows for the use of faster "ballistic" gradients without compromising data quality.[10][11] | The faster run times of LC-MS/MS can significantly increase sample throughput, a major advantage in high-volume laboratories. |
| Linear Dynamic Range | Good, but can be limited at the lower end by sensitivity. | Excellent. Often spans several orders of magnitude, allowing for the quantification of both low and high concentration samples in a single run. | The wide dynamic range of LC-MS/MS is advantageous when analyzing samples with unknown or highly variable concentrations. |
| Cost & Complexity | Lower capital investment, lower maintenance costs, and simpler operation.[16] | High capital investment, requires specialized training, and has higher operational and maintenance costs.[16] | HPLC-UV is a workhorse instrument accessible to most labs. LC-MS/MS is a powerful but resource-intensive tool. The justification for its cost lies in its superior performance for demanding applications. |
Experimental Workflow & Protocols
To provide a practical context, we outline standardized protocols for the analysis of this compound. The causality behind each step is explained to demonstrate a self-validating and robust methodology.
Caption: High-level workflow for this compound analysis using HPLC-UV.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE provides a cleaner sample extract compared to simple protein precipitation, which is crucial for minimizing interferences in a UV-based method.
-
Steps:
-
Pre-condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample (pre-treated with a suitable buffer).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Rationale: A reversed-phase C18 column is used to retain the moderately nonpolar this compound. An isocratic mobile phase simplifies the method, while a buffer maintains a consistent pH for reproducible chromatography.
-
Parameters:
-
-
Detection:
-
Rationale: The detection wavelength is chosen at a UV absorbance maximum for the analyte to maximize the signal.
-
Parameter: UV Detector set at 254 nm.[16]
-
Caption: Detailed workflow for this compound analysis using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
Rationale: This "dilute and shoot" approach is fast and requires minimal sample volume. The high selectivity of the MS detector can often tolerate the less clean sample, making this a common choice for high-throughput analysis.[9][17]
-
Steps:
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly.
-
-
-
Chromatographic Conditions:
-
Rationale: A fast gradient using a UPLC (Ultra-Performance Liquid Chromatography) system shortens the run time while still separating the analyte from the bulk of matrix components that can cause ion suppression.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate.
-
-
-
Mass Spectrometry Conditions:
-
Rationale: Electrospray ionization in positive mode (ESI+) is typically effective for nitrogen-containing compounds like this compound. The MRM transitions are highly specific and must be optimized for the instrument being used.
-
Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transition (Hypothetical): Precursor Ion (Q1): m/z 316.1 -> Product Ion (Q3): m/z 100.1 (This would need to be determined experimentally by infusing a pure standard).
-
Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures according to manufacturer guidelines.
-
-
Conclusion and Authoritative Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound, but they serve distinctly different analytical needs.
-
HPLC-UV is a robust, cost-effective, and accessible method. It is well-suited for quality control of pharmaceutical formulations or for preliminary screening in toxicological cases where analyte concentrations are expected to be high and sample matrices are relatively simple. However, users must be vigilant about validating the method's specificity to avoid inaccurate quantification due to interferences.
-
LC-MS/MS represents the gold standard for bioanalysis. Its unparalleled sensitivity and selectivity make it the mandatory choice for regulatory-compliant pharmacokinetic and bioequivalence studies, clinical diagnostics, and forensic toxicology where definitive, trace-level quantification is required.[3][5] While the initial investment and operational complexity are higher, the quality and reliability of the data are unsurpassed, effectively mitigating the risks of matrix interference that can plague less selective methods.[10]
For researchers, scientists, and drug development professionals, the choice is clear: when accuracy and sensitivity in complex biological matrices are non-negotiable, LC-MS/MS is the authoritative and trustworthy method for the determination of this compound.
References
-
Cooper, S. F. (1983). Recent Advances in the Analysis of Phenothiazine Drugs and Their Metabolites Using High Performance Liquid Chromatography. Progress in Neuro-psychopharmacology & Biological Psychiatry. Available at: [Link]
-
Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis. Available at: [Link]
-
Köhler, K., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. Drug Testing and Analysis. Available at: [Link]
-
Blazheyevskiy, M., et al. (2022). A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Kaul, P. N., et al. (1972). Phenothiazines: Metabolism and Analytical Detection. Journal of Forensic Sciences. Available at: [Link]
-
Panchal, H. V., & Shah, A. (n.d.). Matrix Effect In Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Bălălău, D., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal. Available at: [Link]
-
Patel, R., et al. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at: [Link]
-
Liu, A., & Jamal, K. Z. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Yang, X., & Wang, Z. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies. Available at: [Link]
-
Zhang, X., et al. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. Available at: [Link]
-
Tracqui, A., et al. (1991). HPLC quantification of zolpidem and prothipendyl in a voluntary intoxication. Journal of Analytical Toxicology. Available at: [Link]
-
Köhler, K., et al. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prothipendyl. PubChem Compound Database. Available at: [Link]
-
Dolan, J. (n.d.). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Separation Science. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Prothipendyl Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Brunner, F., et al. (2001). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Tröger, U., et al. (2001). HPLC with simultaneous UV and reductive electrochemical detection at the hanging mercury drop electrode: a highly sensitive and selective tool for the determination of benzodiazepines in forensic samples. Journal of Analytical Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). Direct comparison of LC-MS and HPLC-UV data. Available at: [Link]
-
Patsnap. (2024). What is Prothipendyl Hydrochloride used for? Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Assay and method validation parameters of the proposed HPLC-UV and UPLC-DAD methods. Available at: [Link]
-
Patel, D., et al. (2017). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Fuh, M. R., & Chia, S. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. Available at: [Link]
-
Ambla, K., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Available at: [Link]
-
ResearchGate. (n.d.). Detection Limits and Merits of HPLC Detectors. Available at: [Link]
-
Vall-llosada, M., et al. (2024). Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Widjaja, B., et al. (2025). Comparison of LC–UV, LC–ELSD and LC–MS Methods for the Determination of Sesquiterpenoids in Various Species of Artemisia. ResearchGate. Available at: [Link]
-
Matuszewski, B. K. (2022). Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release. Pharmaceutics. Available at: [Link]
-
de-Graft, P. K., et al. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Journal of Chromatography B. Available at: [Link]
-
Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science. Available at: [Link]
-
Nimmakayala, R., et al. (2020). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. Journal of Chromatographic Science. Available at: [Link]
-
Tsioptsias, C., et al. (2023). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules. Available at: [Link]
-
Rahman, M. M., et al. (2014). Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2025). Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Available at: [Link]
-
Kumar, P., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Latin American Journal of Pharmacy. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC quantification of zolpidem and prothipendyl in a voluntary intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moca.net.ua [moca.net.ua]
- 7. HPLC with simultaneous UV and reductive electrochemical detection at the hanging mercury drop electrode: a highly sensitive and selective tool for the determination of benzodiazepines in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Prothipendyl Sulphoxide Assays
Welcome to a detailed guide on a critical, yet often challenging, aspect of bioanalytical science: ensuring that assays for a key metabolite like Prothipendyl Sulphoxide produce consistent and reliable data across different laboratories. In today's globalized drug development landscape, studies are frequently conducted at multiple sites. The ability to compare or merge data from these different locations is paramount for making sound clinical and regulatory decisions. This guide is designed for researchers, scientists, and drug development professionals who need to design, execute, and interpret inter-laboratory cross-validation studies.
We will move beyond simply listing protocol steps to explore the scientific rationale behind our choices. The objective is to equip you with the expertise to not only perform a cross-validation but to build a self-validating system that ensures data integrity, in line with global regulatory expectations.
Chapter 1: The Imperative for Cross-Validation in Bioanalysis
Before delving into experimental design, it's crucial to understand why cross-validation is non-negotiable. When bioanalytical work for a single study is conducted at more than one laboratory, cross-validation is required to establish inter-laboratory reliability.[1] This process is a cornerstone of data integrity and is mandated by leading regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline.[2][3][4][5]
The core purpose of cross-validation is to demonstrate that a given analytical method, when transferred between labs, yields equivalent results.[6] This ensures that any observed differences in pharmacokinetic or toxicokinetic data are due to the drug's behavior in the subjects, not analytical discrepancies between the testing sites. Failure to perform this crucial step can lead to inconsistent data, jeopardizing the ability to combine results and potentially leading to costly study repetitions or regulatory delays.
Chapter 2: Designing a Robust Cross-Validation Study
A successful cross-validation study begins with a meticulously planned protocol. The goal is to create a closed-loop system where the only significant variable is the laboratory itself.
The Four Pillars of a Cross-Validation Protocol:
-
Unified Protocol: Both the originating (Lab A) and receiving (Lab B) laboratories must agree on and adhere to a single, detailed transfer protocol. This document should outline the entire process, from sample handling to the final statistical analysis.
-
Homogenous Samples: The most common and robust approach is comparative testing, where both labs analyze identical aliquots from the same homogenous batch of samples.[7] This typically includes a full set of calibration standards and at least three concentrations of quality control (QC) samples (Low, Medium, High), analyzed in replicate (n≥5).
-
Predefined Acceptance Criteria: Before the first sample is analyzed, clear acceptance criteria must be established. These are typically based on the standards for precision and accuracy set forth in the ICH M10 guideline.[4][8] For chromatographic assays, the mean concentration of QCs should be within ±15% of the nominal value, and the precision (Coefficient of Variation, %CV) should not exceed 15%.[8][9]
-
Blinding and Analysis: To ensure objectivity, samples should ideally be blinded before being sent to the respective laboratories. Each lab runs the analysis as they would for a routine study, adhering strictly to the validated method.
Chapter 3: Comparative Analytical Methodologies for this compound
The choice of analytical method is fundamental. For this compound, we compare two techniques at opposite ends of the complexity and specificity spectrum: the "gold standard" LC-MS/MS and the more accessible, classical difference spectrophotometry.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for regulatory submissions due to its exceptional sensitivity and selectivity.[10]
-
Causality of Choice: The power of this technique lies in its ability to physically separate the analyte from other matrix components via chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This minimizes the risk of interference, leading to highly accurate and reliable data.[11] Using a stable isotope-labeled (deuterated) internal standard is critical as it co-elutes and experiences identical ionization effects as the analyte, thereby correcting for variations in sample preparation and instrument response.[10]
Method 2: Difference Spectrophotometry
This technique offers a simpler, more cost-effective alternative, suitable for settings where mass spectrometry is unavailable.
-
Causality of Choice: This method relies on a chemical reaction to generate a chromophore. Prothipendyl is oxidized to this compound.[12] By measuring the absorbance of the oxidized sample against an unoxidized aliquot of the same sample, the measurement becomes specific to the change caused by the oxidation, effectively canceling out background absorbance from excipients or other unchanged matrix components.[13] However, its specificity is inherently lower than LC-MS/MS, as other substances susceptible to oxidation could potentially interfere.[14]
Chapter 4: Data Analysis and Interpretation
Once both labs have generated their data, the results are unblinded and compared against the predefined acceptance criteria. Below is a hypothetical data set from a cross-validation study comparing two labs using a validated LC-MS/MS method.
Table 1: Inter-Laboratory Comparison of Accuracy
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Lab A %Bias | Lab B %Bias | Inter-Lab %Difference | Acceptance Criteria |
| Low QC | 5.0 | 5.2 | 4.9 | +4.0% | -2.0% | 6.0% | Within ±15% |
| Mid QC | 50.0 | 48.5 | 51.5 | -3.0% | +3.0% | 6.0% | Within ±15% |
| High QC | 400.0 | 410.2 | 395.5 | +2.6% | -1.1% | 3.7% | Within ±15% |
Table 2: Inter-Laboratory Comparison of Precision
| QC Level | Nominal Conc. (ng/mL) | Lab A %CV | Lab B %CV | Acceptance Criteria |
| Low QC | 5.0 | 6.8% | 7.5% | ≤15% |
| Mid QC | 50.0 | 4.2% | 5.1% | ≤15% |
| High QC | 400.0 | 3.5% | 4.0% | ≤15% |
Interpretation:
In this example, the cross-validation is successful. Both laboratories independently met the acceptance criteria for accuracy and precision. Crucially, the Inter-Lab %Difference, calculated as (|Lab A - Lab B| / mean(Lab A, Lab B)) * 100, is well within the acceptable range, demonstrating that the method produces comparable data at both sites.
Chapter 5: Detailed Experimental Protocols
The following are condensed, representative protocols. A full study protocol would contain significantly more detail on reagent preparation, instrument parameters, and system suitability tests.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of a deuterated this compound internal standard (IS) working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 50:50 water:acetonitrile + 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor for a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.
-
Protocol 2: Difference Spectrophotometry for this compound
This protocol is adapted from methods for the parent drug, Prothipendyl, which rely on its oxidation to the sulfoxide.[12][13]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in 0.01 M sulfuric acid.
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 5-70 µg/mL).
-
Dilute the test sample in 0.01 M sulfuric acid to an expected concentration within the standard range.
-
-
Analytical Procedure:
-
Pipette two identical 1.0 mL aliquots of each standard and sample into separate test tubes. Label them "Sample" and "Reference."
-
To the "Sample" tube, add 100 µL of an oxidizing agent (e.g., potassium caroate solution) to ensure complete conversion to the sulfoxide.
-
To the "Reference" tube, add 100 µL of the vehicle (e.g., water).
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes) at room temperature.
-
-
Measurement:
-
Transfer the "Reference" solution to a reference cuvette and the "Sample" solution to a sample cuvette.
-
Using a UV-Vis spectrophotometer, measure the difference in absorbance at the wavelength of maximum difference, approximately 278 nm.[13]
-
Construct a calibration curve by plotting the difference in absorbance against the concentration of the standards and determine the concentration of the unknown samples.
-
Conclusion
Inter-laboratory cross-validation is a mandatory and scientifically vital process for ensuring the integrity of bioanalytical data in multi-site studies. By establishing a robust protocol, defining clear acceptance criteria based on global regulatory standards like ICH M10, and understanding the scientific principles behind the chosen analytical methods, researchers can confidently demonstrate the consistency and reliability of their results.[15][16] This rigorous approach not only satisfies regulatory requirements but also upholds the fundamental principles of sound scientific practice, ensuring that data generated across different locations is comparable, combinable, and ultimately, trustworthy.
References
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. EMA/CHMP/ICH/172948/2019. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Celerion. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
The AAPS Journal. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
Guidance for Industry. Bioanalytical Method Validation. [Link]
-
French-Ukrainian Journal of Chemistry. (2023, December 25). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. [Link]
-
Drug Testing and Analysis. (2018, June). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. [Link]
-
ResearchGate. (2018). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples | Request PDF. [Link]
-
Chemical Papers. Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. [Link]
-
International Council for Harmonisation. (2019, February 26). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10 (Draft version). [Link]
Sources
- 1. ag-lab.org [ag-lab.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. capa.org.tw [capa.org.tw]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 14. researchgate.net [researchgate.net]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Linearity and Range of Detection for Prothipendyl Sulphoxide Assays
This guide provides an in-depth comparison of common analytical techniques for Prothipendyl Sulphoxide, focusing on two critical validation parameters: linearity and range of detection . We will move beyond simply listing protocol steps to explain the causality behind experimental choices, grounding our discussion in the authoritative standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]
The Foundation: Why Linearity and Range Are Non-Negotiable
Before delving into specific assays, it is crucial to understand the "why" behind these validation parameters. An analytical method is only useful if it produces results that are trustworthy and relevant to the study's objectives.
-
Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte within a given range.[4] This proportional relationship is fundamental for calculating the unknown concentration of the analyte in a sample from the instrument's response. A lack of linearity can lead to significant quantification errors.
-
The Analytical Range is the concentration interval over which the method is shown to be precise, accurate, and linear.[6] This range is defined by its lower and upper limits of quantification (LLOQ and ULOQ).
-
Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, though not necessarily quantify with acceptable accuracy.[7][8] It answers the question: "Is the analyte present?"
-
Limit of Quantification (LOQ) , often used interchangeably with LLOQ, is the lowest concentration that can be measured with acceptable levels of precision and accuracy.[7] This is the minimum level for reliable quantitative reporting.
These parameters are not mere statistical hurdles; they are the bedrock of a self-validating system that ensures data integrity.
Comparative Analysis of Key Assay Technologies
The choice of analytical methodology for this compound is typically driven by the required sensitivity and the complexity of the sample matrix (e.g., plasma, urine, or a pharmaceutical formulation). The two most relevant techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry.
| Parameter | LC-MS/MS | Difference Spectrophotometry | Alternative Phenothiazine Methods |
| Analyte | This compound (Direct) | Prothipendyl (via oxidation to Sulphoxide) | Other Phenothiazine Derivatives |
| Typical Matrix | Plasma, Serum, Urine | Pharmaceutical Formulations (Tablets) | Plasma, Urine |
| Linearity Range | Typically in the ng/mL range (extrapolated) | 1.5 - 70 µg/mL[9] | 0.07 - 10 µg/mL (LC-UV)[10] |
| LOD | Expected in low ng/mL or pg/mL range | 1.5 µg/mL[9] | 21 - 60 ng/mL (LC-UV)[10] |
| LOQ | 0.25 - 2.0 ng/0.1 mL (GC-MS for phenothiazines)[11] | 4.9 µg/mL[9] | 100 ng/spot (TLC)[12] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (risk of interference from other absorbing species) | Varies by method |
| Primary Application | Bioanalysis, Pharmacokinetics, Toxicology | Quality Control of Drug Products | Bioanalysis, Toxicology |
Insights from the Data:
-
Difference Spectrophotometry is a robust and cost-effective method well-suited for quality control in pharmaceutical manufacturing.[14] This technique involves oxidizing prothipendyl to its sulfoxide and measuring the change in absorbance.[9] Its linearity range of 1.5-70 µg/mL is appropriate for the high concentrations found in tablets but is insufficiently sensitive for bioanalytical applications.[9][15]
Experimental Workflow: Determining Linearity and Detection Limits for an LC-MS/MS Assay
To ensure a method is fit for purpose, regulatory guidelines mandate a systematic validation process.[5][16] The following protocol outlines the essential steps for determining the linearity, LOD, and LOQ for a this compound assay in human plasma.
Diagram: Bioanalytical Validation Workflow
Caption: Workflow for Linearity and Range Determination.
Step-by-Step Protocol
Objective: To establish the linearity, LLOQ, and ULOQ of an LC-MS/MS method for this compound in human plasma.
1. Preparation of Standards and QCs:
- Causality: Using a certified reference standard is essential for accuracy. The calibration standards must be prepared in the same biological matrix as the study samples to account for matrix effects.[5]
- Action: Prepare a primary stock solution of this compound and a separate stock of a suitable internal standard (IS), such as a stable isotope-labeled version. From these, create a series of working solutions. Spike blank, pooled human plasma with these solutions to create a minimum of six to eight non-zero calibration (CAL) standards.[6] The concentration range should bracket the expected therapeutic concentrations, from the LLOQ to the ULOQ. Separately, prepare quality control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.
2. Sample Processing and Analysis:
- Causality: Efficient extraction is needed to remove interfering substances from the plasma and concentrate the analyte, improving signal-to-noise.
- Action: Using a validated extraction method (e.g., solid-phase extraction), process the CAL standards, QC samples, blank samples (matrix with IS), and zero samples (matrix without analyte or IS). Analyze the extracts via LC-MS/MS.
3. Construction of the Calibration Curve:
- Causality: The relationship between concentration and response is rarely perfectly linear. A weighted linear regression (commonly 1/x or 1/x²) is used to give more importance to the lower concentration points, which is critical for accuracy at the LLOQ.
- Action: For each CAL standard, calculate the peak area ratio of the analyte to the IS. Plot these ratios against the nominal concentrations of the CAL standards. Apply a weighted (e.g., 1/x²) linear regression to generate the calibration curve and determine the coefficient of determination (r²). An r² value >0.99 is typically desired.
4. Determining Accuracy, Precision, and Range:
- Causality: This step validates the predictive power of the calibration curve. The acceptance criteria ensure that the method is reliable across its entire range.
- Action: Use the regression equation to back-calculate the concentration of each CAL standard and QC sample.
- Acceptance Criteria (per FDA/ICH guidelines): [4][5][6]
- At least 75% of the CAL standards must be within ±15% of their nominal value.
- The LLOQ standard must be within ±20% of its nominal value.
- The accuracy (mean concentration) of the QC samples should be within ±15% of nominal, and precision (coefficient of variation) should not exceed 15%.
5. Determination of LOD and LOQ:
- Causality: The LOQ is an experimentally determined point, confirmed to meet precision and accuracy criteria. The LOD is a statistical estimation of the lowest detectable signal.
- Action:
- LOQ/LLOQ: The LLOQ is established as the lowest concentration on the calibration curve that meets the ±20% accuracy and precision criteria.[6] The analyte's signal-to-noise ratio (S/N) at the LLOQ should be at least 5:1 to 10:1.[6][17]
- LOD: The LOD can be estimated based on the S/N ratio, where the signal is typically three times the noise level.[17] Alternatively, it can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formula: LOD = 3.3 * (σ / S) .[18]
Conclusion and Recommendations
The selection of an assay for this compound must be guided by the analytical objective.
-
For pharmacokinetic and toxicokinetic studies in biological matrices, where sensitivity and specificity are paramount, a fully validated LC-MS/MS method is the only appropriate choice . Its ability to achieve LOQs in the low ng/mL range is necessary to accurately characterize the concentration-time profile of the metabolite.[1]
-
For routine quality control of pharmaceutical formulations , where the analyte concentration is high, difference spectrophotometry offers a simple, rapid, and cost-effective alternative .[9] Its linearity is well-suited for assaying bulk drug substances and finished products.
Ultimately, a rigorous validation that establishes and confirms the method's linearity and detection limits is not just a regulatory requirement but a fundamental component of sound scientific practice. It ensures that the data generated is accurate, reproducible, and fit for its intended purpose in the drug development lifecycle.
References
-
Das, S. (2011). Bioanalytical method validation: An updated review. PMC, NIH. [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. (n.d.). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
SCIEX. (2025). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. [Link]
-
Mozgova, O., et al. (2023). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. French-Ukrainian Journal of Chemistry. [Link]
-
Krämer, M., et al. (2017). Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples. PubMed. [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Cruz-Vera, M., et al. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. [Link]
-
Sisu@UT. (n.d.). 9.1. Definitions and important aspects – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Separation Science. (n.d.). How do I Determine Limits of Detection and Quantification?. [Link]
-
Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. PubMed. [Link]
-
Restek Corporation. (2024). What do Limit of Detection and Limit of Quantitation mean?. [Link]
-
Blazheyevskiy, M., et al. (2024). Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. Chemical Papers. [Link]
-
ResearchGate. (2024). Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide. [Link]
-
ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. [Link]
-
ResearchGate. (2024). (PDF) Determination of prothipendyl by difference spectrophotometric method based on the absorption of its sulfoxide. [Link]
-
ResearchGate. (n.d.). The main metabolic pathways of thioridazine. [Link]
-
ResearchGate. (n.d.). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. [Link]
-
Ovid. (n.d.). Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and. [Link]
-
ResearchGate. (n.d.). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. [Link]
Sources
- 1. Range of therapeutic prothipendyl and prothipendyl sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 9.1. Definitions and important aspects – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. How do I Determine Limits of Detection and Quantification? | Separation Science [sepscience.com]
- 9. d-nb.info [d-nb.info]
- 10. Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Prothipendyl and its Sulphoxide Metabolite: A Comparative Stability Analysis for Drug Development Professionals
This guide provides an in-depth comparison of the chemical stability of the neuroleptic drug Prothipendyl and its primary phase I metabolite, Prothipendyl Sulphoxide. In the landscape of pharmaceutical development, understanding the stability profile of a drug and its metabolites is paramount for ensuring product quality, safety, and efficacy. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental frameworks.
Introduction: The Significance of Prothipendyl and its Metabolic Conversion
Prothipendyl is an azaphenothiazine derivative with antipsychotic, anxiolytic, and sedative properties.[1] Its therapeutic action is primarily attributed to its antagonist activity at dopamine and serotonin receptors.[1] Upon administration, Prothipendyl undergoes extensive metabolism, with a key pathway being the oxidation of the sulfur atom in the thiazine ring to form this compound. This metabolic conversion is a critical consideration in drug development, as the metabolite may exhibit its own pharmacological activity and, importantly, a distinct stability profile that can influence the overall safety and shelf-life of the drug product.
The conversion of the sulphide in Prothipendyl to a sulphoxide introduces a polar functional group, which can significantly alter the molecule's physicochemical properties, including its susceptibility to degradation under various environmental conditions. A thorough understanding of these differences is essential for the development of robust formulations and accurate stability-indicating analytical methods.
Comparative Stability Profiles: Prothipendyl vs. This compound
While direct, head-to-head comparative forced degradation studies on Prothipendyl and its sulphoxide are not extensively published in peer-reviewed literature, we can infer their relative stability based on the known chemistry of phenothiazine-like compounds and available data on analogous drugs. The primary site of instability in the Prothipendyl molecule is the sulfur atom within the thiazine ring, which is susceptible to oxidation.
Key Inferences on Stability:
-
Oxidative Stability: Prothipendyl is inherently more susceptible to oxidation than its sulphoxide metabolite. The lone pair of electrons on the sulfur atom in Prothipendyl makes it a prime target for oxidative agents. Once oxidized to the sulphoxide, the sulfur atom is in a higher oxidation state and is generally less prone to further oxidation under typical pharmaceutical storage conditions.
-
Photostability: Phenothiazine derivatives are known to be sensitive to light.[2][3] Studies on the related phenothiazine drug, thioridazine, have shown that the parent drug is more sensitive to light-induced degradation than its sulfoxide metabolites.[1] It is therefore highly probable that Prothipendyl exhibits greater photosensitivity than this compound. Photodegradation can lead to the formation of colored degradants and a loss of potency.[4]
-
Hydrolytic and Thermal Stability: The stability of both compounds under hydrolytic (acidic and basic) and thermal stress is expected to be influenced by the overall molecular structure. Without specific experimental data, it is difficult to definitively state the relative stability under these conditions. However, the core tricyclic ring structure is relatively stable. Degradation, if it occurs, would likely involve the side chain.
The following table summarizes the anticipated relative stability based on chemical principles and data from analogous compounds.
| Stability Parameter | Prothipendyl | This compound | Rationale |
| Oxidative Stability | Lower | Higher | The sulfur atom in Prothipendyl is readily oxidizable. The sulphoxide is already in an oxidized state and is more resistant to further oxidation. |
| Photostability | Lower | Higher | Based on data from analogous phenothiazine compounds like thioridazine, the parent drug is more susceptible to photodegradation.[1] |
| Hydrolytic Stability (Acidic/Basic) | Likely Similar | Likely Similar | The primary degradation pathways under hydrolytic stress are less likely to involve the sulphide/sulphoxide moiety directly. |
| Thermal Stability | Likely Similar | Likely Similar | Thermal degradation is expected to be governed by the overall molecular structure rather than the oxidation state of the sulfur atom. |
Experimental Framework for Comparative Stability Assessment
To definitively determine the comparative stability, a forced degradation study should be conducted as outlined by the International Council for Harmonisation (ICH) guidelines.[5] This involves subjecting both Prothipendyl and this compound to a range of stress conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study.
Caption: Workflow for a comparative forced degradation study of Prothipendyl and its sulphoxide.
Detailed Experimental Protocols
Objective: To induce approximately 5-20% degradation of the parent compound to allow for the identification of degradation products and a meaningful comparison of stability.[6]
1. Acid Hydrolysis:
-
Prepare solutions of Prothipendyl and this compound in 0.1 M hydrochloric acid.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
2. Base Hydrolysis:
-
Prepare solutions of Prothipendyl and this compound in 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots before analysis.
3. Oxidative Degradation:
-
Prepare solutions of Prothipendyl and this compound in a solution of 3% hydrogen peroxide.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
4. Thermal Degradation:
-
Place solid samples of Prothipendyl and this compound in a thermostatically controlled oven at 80°C.
-
At specified intervals, dissolve a portion of the solid in a suitable solvent for analysis.
5. Photostability Testing:
-
Expose solutions of Prothipendyl and this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
Analytical Methodology: Stability-Indicating HPLC
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compounds from their degradation products.[7][8]
Illustrative HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength that provides a good response for both compounds and their potential degradants (e.g., 254 nm). |
| Column Temperature | 30°C |
Metabolic Pathway and Chemical Structures
The metabolic conversion of Prothipendyl to this compound is a critical aspect of its pharmacology.
Caption: Metabolic oxidation of Prothipendyl to this compound.
Conclusion and Recommendations
Based on fundamental chemical principles and data from analogous phenothiazine compounds, Prothipendyl is expected to be less stable than its primary metabolite, this compound, particularly under oxidative and photolytic stress. The sulphoxide form represents a more oxidized and generally more stable entity.
For drug development professionals, this has several implications:
-
Formulation Development: Formulation strategies for Prothipendyl should focus on protecting the drug from oxidation and light. This may include the use of antioxidants and opaque packaging.
-
Analytical Method Development: Stability-indicating methods must be capable of resolving Prothipendyl from this compound and other potential degradation products. The sulphoxide will likely be a primary degradant under oxidative conditions.
-
Impurity Profiling: During stability studies of Prothipendyl, a corresponding increase in the concentration of this compound should be monitored, as it is a likely degradation product.
It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed to generate specific data for Prothipendyl and its sulphoxide. This will provide a definitive understanding of their comparative stability and ensure the development of a safe, effective, and stable pharmaceutical product.
References
-
Degradation and configurational changes of thioridazine 2-sulfoxide. PubMed. [Link]
-
Thioridazine - PubChem. National Center for Biotechnology Information. [Link]
-
Chlorpromazine - PubChem. National Center for Biotechnology Information. [Link]
-
Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. PubMed. [Link]
-
Thioridazine - Wikipedia. [Link]
-
The pharmacological properties of chlorpromazine sulfoxide, a major metabolite of chlorpromazine; a comparison with chlorpromazine. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Artifacts in the analysis of thioridazine and other neuroleptics. PubMed. [Link]
-
Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. PubMed. [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. PubMed. [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. ResearchGate. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Conditions generally employed for forced degradation... ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs-A review. [Link]
-
Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. PubMed. [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. SciSpace. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. [Link]
-
Chlorpromazine - Wikipedia. [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Institutes of Health. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. [Link]
-
thermal degradation study of some local anesthetic drugs. ResearchGate. [Link]
-
Chlorpromazine - StatPearls. National Center for Biotechnology Information. [Link]
-
Oxidative and hydrolytic properties of beta-amyloid. PubMed. [Link]
-
Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. ResearchGate. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. [Link]
-
Energetics of high temperature degradation of fentanyl into primary and secondary products. [Link]
-
Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. Royal Society of Chemistry. [Link]
-
Energetics of high temperature degradation of fentanyl into primary and secondary products. OSTI.GOV. [Link]
-
Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed. [Link]
-
Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. Royal Society of Chemistry. [Link]
-
Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry. [Link]
Sources
- 1. Artifacts in the analysis of thioridazine and other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. questjournals.org [questjournals.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of Prothipendyl Intoxication: A Comparative Guide to Metabolite Ratio Analysis in Forensic Toxicology
In the complex landscape of forensic toxicology, the accurate interpretation of drug findings is paramount to unraveling the circumstances surrounding a death. Prothipendyl, a tricyclic azaphenothiazine neuroleptic with sedative and anxiolytic properties, presents a unique challenge in post-mortem analysis.[1] Distinguishing between therapeutic use, acute overdose, and chronic administration requires a deeper dive than simply quantifying the parent drug. This guide provides a comparative analysis of prothipendyl metabolite ratios in forensic cases, offering a framework for researchers, scientists, and drug development professionals to enhance the precision of their toxicological interpretations.
The Metabolic Fate of Prothipendyl: A Foundation for Interpretation
Prothipendyl undergoes extensive hepatic metabolism, primarily mediated by a consortium of Cytochrome P450 enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1] This enzymatic activity results in the formation of several metabolites, with two being of principal interest in forensic toxicology: prothipendyl sulfoxide and N-demethyl-prothipendyl .[1]
The formation of prothipendyl sulfoxide is predominantly catalyzed by CYP3A4, while N-demethyl-prothipendyl is mainly produced by CYP2C19 and CYP1A2.[1] Understanding these pathways is the first step in appreciating how the balance between the parent drug and its metabolites can shift under different exposure scenarios.
Sources
Safety Operating Guide
Navigating the Disposal of Prothipendyl Sulphoxide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and critical step, proper disposal, is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of prothipendyl sulphoxide, a metabolite of the antipsychotic agent prothipendyl.[1]
As a trusted partner in your research, we recognize that our responsibility does not end with the delivery of a high-quality product. This document is designed to empower you, the researcher, with the knowledge to manage the waste generated from your experiments with confidence and scientific rigor. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our unwavering commitment to safety and environmental stewardship.
Understanding this compound: Hazard Identification and Risk Assessment
Prothipendyl hydrochloride is classified as harmful if swallowed.[3] It is prudent to assume that this compound may exhibit similar oral toxicity. Furthermore, some sulfoxides, like the common solvent Dimethyl Sulfoxide (DMSO), are known to be readily absorbed through the skin and can carry other dissolved chemicals into the body.[4] Therefore, dermal contact should be minimized.
Inferred Hazard Profile:
| Hazard Class | Description | Primary Exposure Routes |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Ingestion |
| Skin Irritation | May cause skin irritation upon prolonged contact. | Dermal |
| Eye Irritation | May cause serious eye irritation. | Ocular |
| Skin Absorption | Potential for dermal absorption. | Dermal |
Given these potential hazards, a comprehensive risk assessment should be conducted before handling this compound. This assessment will inform the selection of appropriate personal protective equipment (PPE) and the development of safe handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with handling hazardous materials.[5][6][7] The following PPE is essential when working with and disposing of this compound:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned lab coat or impervious clothing is required to protect against skin contact.[3]
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts.[4]
Disposal Procedures: A Step-by-Step Guide
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] A key provision of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[9][10] This is to prevent the contamination of waterways, as wastewater treatment plants are often not equipped to remove these compounds.[11]
The following procedures provide a framework for the proper disposal of this compound waste.
Waste Segregation and Collection
Proper segregation of waste streams is critical for both safety and cost-effective disposal.
Step 1: Identify the Waste Stream. Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., pipette tips, vials, gloves).
Step 2: Select the Appropriate Waste Container. Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste. For solids, a wide-mouth container is suitable. For liquids, use a sealable bottle.
Step 3: Label the Container. The label should include the following information:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration and quantity of the waste
- The date the waste was first added to the container
- Any associated hazards (e.g., "Toxic")
Managing Spills
Accidental spills should be handled promptly and safely.
For Small Spills:
-
Evacuate and Secure the Area: Alert nearby personnel and restrict access to the spill area.
-
Don Appropriate PPE.
-
Contain the Spill: Use a spill kit or absorbent material to confine the spill to a small area.[12]
-
Absorb the Material: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.[12]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the Area Immediately.
-
Alert your Supervisor and Institutional Environmental Health & Safety (EHS) Department.
-
If there is a fire or medical emergency, call 911.
Final Disposal
All hazardous waste must be disposed of through a licensed hazardous waste contractor.
Step 1: Store the Waste Container Properly. Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[13]
Step 2: Arrange for Pickup. Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research setting. By adhering to these guidelines, you not only ensure compliance with regulatory requirements but also contribute to a safer working environment for yourself and your colleagues. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility. Our commitment to your success extends to providing the information you need to conduct your research safely and responsibly, from experiment to disposal.
References
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.).
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
- EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026, January 14). Secure Waste.
- EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE).
- EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA).
- Prothipendyl. (n.d.). National Center for Biotechnology Information, PubChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet - Dimethyl sulfoxide. (2009, January 23). Fisher Scientific.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Safety Data Sheet - Dimethyl sulfoxide. (2025, September 13). Sigma-Aldrich.
- Safety Data Sheet - Dimethyl sulfoxide. (2025, October 30). Sigma-Aldrich.
- Safety Data Sheet - DMSO Assay Reagent. (2022, September 27). Cayman Chemical.
- Safety Data Sheet - Prothipendyl (hydrochloride). (2025, September 11). MedChemExpress.
- Prothipendyl Hydrochloride. (n.d.). Drug Information, Uses, Side Effects, Chemistry.
- Product Specifications & Data. (n.d.). gChem Global.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.).
- Sulfoxide. (n.d.). In Wikipedia.
- Dimethyl-Sulfoxide_2014-08-13.docx. (n.d.).
- Safety Data Sheet: DMSO. (n.d.). Carl ROTH.
- Sulfoxide. (n.d.). National Center for Biotechnology Information, PubChem.
Sources
- 1. scbt.com [scbt.com]
- 2. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. osha.gov [osha.gov]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. waste360.com [waste360.com]
- 10. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 11. securewaste.net [securewaste.net]
- 12. depts.washington.edu [depts.washington.edu]
- 13. connmaciel.com [connmaciel.com]
A Comprehensive Guide to the Safe Handling of Prothipendyl Sulphoxide in a Laboratory Setting
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Prothipendyl Sulphoxide. As a metabolite of the antipsychotic drug Prothipendyl, understanding its properties and handling requirements is crucial for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide a deep, practical understanding of the necessary precautions, grounded in established safety principles for analogous chemical structures.
Understanding the Risks: A Causal Approach to Safety
This compound is a metabolite of Prothipendyl, a tertiary amino compound.[1][6] The hydrochloride salt of the parent compound, Prothipendyl, is classified as harmful if swallowed.[5] Compounds containing the sulfoxide group, like DMSO, are known to be readily absorbed through the skin.[3] This property is of particular concern as it can facilitate the absorption of other, potentially more hazardous, substances. Therefore, the primary safety concern when handling this compound is to prevent ingestion and skin contact.
The sulfoxide functional group itself is polar, and compounds containing it can have varying toxicological profiles.[7] Given the limited specific data on this compound, a cautious approach is warranted, treating it as a compound with potential oral toxicity and dermal absorption capabilities.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk assessment that considers the potential hazards of this compound.
Minimum PPE Requirements
For all procedures involving this compound, the following minimum PPE should be worn:
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[5] In situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[2]
-
Hand Protection: Due to the potential for dermal absorption characteristic of sulfoxide compounds, gloves are essential.[8] Based on data for DMSO, butyl rubber gloves are recommended for optimal protection.[2][9] If butyl rubber gloves are not available, nitrile gloves may be used for short-duration tasks, with immediate replacement upon any sign of contamination or degradation.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, impervious clothing, such as a chemically resistant apron or coveralls, is recommended.[5]
-
Respiratory Protection: In most laboratory settings with adequate ventilation, respiratory protection is not typically required when handling small quantities of non-volatile solids. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][10]
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Butyl rubber or nitrile gloves | Laboratory coat | Not generally required with good ventilation |
| Handling open solutions | Safety goggles and face shield | Butyl rubber gloves | Laboratory coat and impervious apron | Not generally required with good ventilation |
| Potential for aerosol generation | Safety goggles and face shield | Butyl rubber gloves | Laboratory coat and impervious apron | NIOSH-approved respirator (e.g., N95 for particulates) |
| Cleaning spills | Safety goggles and face shield | Butyl rubber gloves | Impervious coveralls | NIOSH-approved respirator appropriate for the spill size and potential vapor concentration |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical to minimizing risk.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage.[11] If the container is compromised, handle it as a potential spill and don appropriate PPE before proceeding.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be clearly labeled, indicating the presence of a potentially hazardous chemical.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Donning PPE: Follow the correct sequence for donning PPE: first the lab coat, then the respirator (if needed), followed by eye and face protection, and finally gloves.
-
Weighing and Transfer: When weighing the solid compound, perform this task in a chemical fume hood or a designated area with local exhaust ventilation to minimize the risk of inhaling dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on: gloves first, then the lab coat, eye and face protection, and finally the respirator. Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Spills and Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be disposed of as hazardous waste.
The disposal of chemical waste must be in accordance with local, state, and federal regulations.[12][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow from receipt to disposal.
Caption: PPE Selection Workflow for this compound.
Caption: this compound Handling and Disposal Workflow.
References
- MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. (n.d.).
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- This compound | CAS 10071-01-9. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, October 30). Sigma-Aldrich.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University.
- Prothipendyl | C16H19N3S | CID 14670. (n.d.). PubChem.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC.
- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
- Safety Data Sheet. (2022, September 27). Cayman Chemical.
- Product Specifications & Data. (n.d.). gChem Global.
- Prothipendyl hydrochloride-SDS. (2025, September 11). MedChemExpress.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
- Prothipendyl Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.
- Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024, May 20). Stericycle.
- Sulfoxide. (n.d.). In Wikipedia.
- Procedures for Controlled Substance Waste Disposal. (2023, May 12). Medical Waste Pros.
Sources
- 1. scbt.com [scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Prothipendyl | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. safety.nmsu.edu [safety.nmsu.edu]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. ashp.org [ashp.org]
- 12. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. medicalwastepros.com [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
